2-(Allylsulfonyl)-5-methylpyridine
Description
The exact mass of the compound this compound is 197.05104977 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-prop-2-enylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGMAWPRILOZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249891-88-9 | |
| Record name | 2-(Allylsulfonyl)-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties, potential synthesis, and likely biological significance of the chemical compound 2-(Allylsulfonyl)-5-methylpyridine. While specific research on this molecule is limited, this document compiles available data and extrapolates from closely related sulfonylpyridine derivatives to offer a thorough understanding for research and development purposes. The information is presented with a focus on physicochemical characteristics, proposed synthetic methodologies, and potential applications in drug discovery, particularly in the context of covalent inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols are suggested based on established methods.
Introduction
This compound is a heterocyclic organic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group. The sulfonylpyridine moiety is of significant interest in medicinal chemistry due to its role as a versatile scaffold in the design of biologically active agents. Recent studies have highlighted the potential of sulfonylpyridine derivatives as anti-chlamydial agents and as tunable, cysteine-reactive electrophiles for targeted covalent inhibition.[1][2] This guide aims to consolidate the available information on this compound and to provide a foundational understanding for researchers exploring its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been collated from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem |
| Molecular Weight | 197.25 g/mol | TCI America[3] |
| Monoisotopic Mass | 197.05106 Da | PubChem |
| CAS Registry Number | 2249891-88-9 | TCI America[3] |
| Physical State | Solid (at 20°C) | TCI America[3] |
| Purity | >95.0% (by GC) | TCI America[3] |
| Storage Conditions | Refrigerated (0-10°C) | TCI America[3] |
| Sensitivity | Heat Sensitive | TCI America[3] |
| Predicted XlogP | 1.4 | PubChem |
| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | PubChem |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | PubChem |
| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | TCI America[3] |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely two-step synthesis would involve the nucleophilic aromatic substitution of a suitable starting material with allyl mercaptan, followed by oxidation of the resulting sulfide to the sulfone.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
-
To a stirred solution of 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl mercaptan (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-5-methylpyridine.
Step 2: Synthesis of this compound
-
Dissolve the 2-(allylthio)-5-methylpyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Potential Biological Activity and Signaling Pathways
Direct biological data for this compound is not currently published. However, the broader class of 2-sulfonylpyridines has been identified as a promising chemotype for the development of targeted covalent inhibitors.[2]
Cysteine-Reactive Electrophile
2-Sulfonylpyridines can act as electrophiles that react with the nucleophilic thiol group of cysteine residues in proteins. This covalent interaction can lead to the irreversible inhibition of protein function. The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.
Potential as an Anti-Chlamydial Agent
Research into sulfonylpyridine derivatives has shown their potential as selective anti-chlamydial compounds.[1] The proposed mechanism of action involves the inhibition of the cylindrical protease of Chlamydia. The allylsulfonyl group in this compound could potentially interact with the active site of this protease, leading to the disruption of the bacterial life cycle.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound, a structured experimental workflow is proposed.
References
2-(Allylsulfonyl)-5-methylpyridine chemical structure and IUPAC name
An In-Depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on this compound. It details the chemical structure, nomenclature, and physicochemical properties of the compound. This document also reviews the available literature for experimental protocols and biological activity, highlighting the current gaps in research. The information is intended to serve as a foundational resource for professionals in research and drug development.
Chemical Identity
This compound is a heterocyclic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group.
-
IUPAC Name: 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine[1]
-
Synonyms: this compound, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, 2-(烯丙基磺酰基)-5-甲基吡啶, 5-甲基-2-(2-丙烯-1-基磺酰基)吡啶
-
CAS Number: 2249891-88-9
-
Molecular Formula: C₉H₁₁NO₂S[1]
Chemical Structure
The molecular structure consists of a pyridine ring with a methyl group at the 5-position and an allylsulfonyl group attached to the 2-position.
Caption: Chemical structure of 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine.
Physicochemical Properties
The available data on the physicochemical properties of this compound is limited, with most information being predicted rather than experimentally determined. Commercial suppliers describe the compound as a white to light yellow powder or crystal with a purity of over 95.0% as determined by gas chromatography.[2]
| Property | Value | Source |
| Molecular Weight | 197.25 g/mol | [2] |
| Monoisotopic Mass | 197.05106 Da | [1] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Purity | >95.0% (GC) | [2] |
| Predicted XlogP | 1.4 | [1] |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | [1] |
| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | [1] |
Table 1: Summary of Physicochemical Data for this compound.
Experimental Protocols
A thorough review of scientific literature databases reveals a lack of published experimental protocols for the synthesis or analysis of this compound. While synthetic methods for related pyridine derivatives are available, no specific procedures for this compound have been detailed.
Biological Activity and Signaling Pathways
There is currently no published research on the biological activity, mechanism of action, or associated signaling pathways of this compound. The biological effects of this specific chemical entity remain uninvestigated. Research on other pyridine derivatives with sulfonamide moieties has shown a range of biological activities, but this cannot be extrapolated to the target compound without experimental validation.[3]
Logical Workflow for Compound Characterization
Due to the absence of specific experimental data for this compound, a generalized logical workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the typical progression from synthesis to biological evaluation.
Caption: A generalized workflow for the characterization of a novel chemical compound.
Conclusion and Future Directions
This compound is a defined chemical entity with a known structure. However, there is a significant lack of publicly available data regarding its physicochemical properties, synthesis, and biological activity. This presents an opportunity for further research to:
-
Develop and publish a reliable synthetic route.
-
Experimentally determine its key physicochemical properties.
-
Investigate its potential biological activities through a comprehensive screening program.
Such studies would provide valuable insights for the scientific community and could uncover novel applications for this compound in medicinal chemistry and materials science.
References
Technical Guide: Physicochemical Properties and Applications of 2-(Allylsulfonyl)-5-methylpyridine (CAS No. 2249891-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the physicochemical properties and primary applications of the chemical compound identified by CAS number 2249891-88-9. This compound, 2-(Allylsulfonyl)-5-methylpyridine, is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility lies in its function as a stable, solid precursor to a reactive sulfinate intermediate, which can participate in palladium-catalyzed cross-coupling reactions. This guide consolidates available data on its properties, outlines its key synthetic application, and provides a general experimental framework for its use.
Physicochemical Properties
Quantitative experimental data for several physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available information from chemical suppliers and predicted data from computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | TCI, CymitQuimica[1][2][3] |
| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | TCI, CymitQuimica[1][2][3] |
| CAS Number | 2249891-88-9 | TCI, CymitQuimica[1][2][3] |
| Molecular Formula | C₉H₁₁NO₂S | CymitQuimica[3] |
| Molecular Weight | 197.25 g/mol | TCI AMERICA |
| Purity | >95.0% (GC) | TCI AMERICA |
| Physical State | Solid; White to light yellow powder or crystals | TCI, CymitQuimica[1][3] |
| Storage | Refrigerated (0-10°C), Heat Sensitive | TCI AMERICA |
Table 2: Computed and Spectroscopic Properties
| Property | Value | Source |
| Monoisotopic Mass | 197.05106 Da | PubChemLite[4] |
| XlogP (predicted) | 1.4 | PubChemLite[4] |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | CymitQuimica[3] |
| InChIKey | RXGMAWPRILOZLK-UHFFFAOYSA-N | CymitQuimica[3] |
| SMILES | C=CCS(=O)(=O)c1ccc(C)cn1 | CymitQuimica[3] |
Synthesis
A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, a general method for the synthesis of heteroaromatic allylsulfones involves a two-step process from the corresponding heteroaryl thiol.
General Experimental Protocol for Synthesis
-
S-Allylation of the Heteroaryl Thiol: The starting material, 5-methylpyridine-2-thiol, is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., acetone or DMF) to yield the corresponding allyl thioether. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Oxidation to the Allylsulfone: The resulting allyl thioether is then oxidized to the desired allylsulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The reaction is often performed at 0°C to control its exothermicity and then allowed to warm to room temperature.
The final product, this compound, would be isolated and purified using standard techniques such as extraction and column chromatography.
The following diagram illustrates the general synthetic workflow.
Caption: General two-step synthesis of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary and most significant application of this compound is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly as a substitute for unstable pyridine-2-boronic acids in Suzuki-Miyaura type reactions.[5] The allylsulfone acts as a stable, solid precursor that, under the reaction conditions, undergoes an in situ deallylation to generate a reactive pyridine-2-sulfinate intermediate. This intermediate then participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or heteroaryl halide.
Reaction Pathway: Desulfinylative Cross-Coupling
The reaction proceeds via a palladium-catalyzed cycle. The key steps involve the in situ generation of the pyridinesulfinate from the allylsulfone, followed by oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the pyridyl group from the sulfinate to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The following diagram illustrates the key transformations in this process.
Caption: Key steps in the palladium-catalyzed cross-coupling using an allylsulfone.
General Experimental Protocol for Cross-Coupling
The following is a general procedure for a palladium-catalyzed desulfinylative cross-coupling reaction using a heteroaromatic allylsulfone like this compound. Reaction conditions should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the heteroaromatic allylsulfone (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (e.g., 5 mol%), a phosphine ligand like P(t-Bu)₂Me·HBF₄ (e.g., 10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equivalents).[5]
-
Solvent Addition and Degassing: Add an appropriate anhydrous solvent (e.g., DMF or 1,4-dioxane). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes or by freeze-pump-thaw cycles.
-
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically between 100-150°C) with vigorous stirring for a specified time (e.g., 18 hours), or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).[5]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Given its heat sensitivity, refrigeration is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (CAS No. 2249891-88-9) is a valuable synthetic reagent that serves as a stable precursor for a reactive pyridinesulfinate nucleophile. This property makes it a key component in modern palladium-catalyzed cross-coupling reactions, offering an effective alternative to often unstable boronic acids for the synthesis of biaryl and heteroaryl compounds. While comprehensive physicochemical data is limited, its utility in organic synthesis is well-documented. Researchers and drug development professionals can leverage this compound to construct complex molecular frameworks efficiently. Standard laboratory safety precautions should be observed during its handling and use.
References
- 1. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 2. 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo(2,3-h)-1-benzopyran-2-one | C14H14O4 | CID 150888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
Synthesis of 2-(Allylsulfonyl)-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a viable synthetic pathway for the preparation of 2-(Allylsulfonyl)-5-methylpyridine, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis, this guide proposes a robust three-step sequence based on established and analogous chemical transformations. The pathway commences with the synthesis of the key intermediate, 2-mercapto-5-methylpyridine, followed by S-allylation to form the corresponding allyl sulfide, and culminates in the oxidation of the sulfide to the target sulfone. This document provides detailed, adaptable experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical execution of this synthesis.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway is designed to be efficient and utilize readily available starting materials and reagents.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from established literature procedures for similar transformations and can be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-Mercapto-5-methylpyridine
This procedure is adapted from a patented method for the synthesis of 2-mercaptopyridine from 2-chloropyridine.[1]
Reaction: 2-Chloro-5-methylpyridine reacts with thiourea in the presence of a strong base to yield 2-mercapto-5-methylpyridine.
Materials:
-
2-Chloro-5-methylpyridine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (or Potassium hydroxide)
-
Hydrochloric acid
-
Ethyl acetate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide to adjust the pH to 8.0-9.0. Stir at room temperature for 15-20 minutes.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.
-
Under the protection of an inert gas, acidify the aqueous layer with a 15-20 wt% hydrochloric acid solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-mercapto-5-methylpyridine.
Step 2: Synthesis of 2-(Allylthio)-5-methylpyridine
This protocol is based on the general S-alkylation of heterocyclic thiols.[2]
Reaction: 2-Mercapto-5-methylpyridine is S-allylated using allyl bromide in the presence of a base.
Materials:
-
2-Mercapto-5-methylpyridine
-
Allyl bromide
-
A suitable base (e.g., Sodium hydride, Potassium carbonate)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
To a solution of 2-mercapto-5-methylpyridine (1.0 eq) in a suitable solvent, add the base (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(allylthio)-5-methylpyridine.
Step 3: Synthesis of this compound
This procedure is adapted from the oxidation of sulfides to sulfones.[2][3]
Reaction: 2-(Allylthio)-5-methylpyridine is oxidized to the corresponding sulfone using an oxidizing agent.
Materials:
-
2-(Allylthio)-5-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide/Sodium tungstate
-
A suitable solvent (e.g., Dichloromethane (DCM))
Procedure using m-CPBA:
-
Dissolve 2-(allylthio)-5-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Quantitative Data
The following table summarizes representative yields for analogous reactions found in the literature. These values can serve as a benchmark for the proposed synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Reported Yield (%) |
| 1 | Thiol Synthesis | 2-Chloropyridine | 2-Mercaptopyridine | Thiourea, KOH | >90[1] |
| 2 | S-Allylation | Pyridine-2-thiol | 2-(Allylthio)pyridine | Allyl Bromide, NaH | ~85-95 |
| 3 | Sulfide Oxidation | 2-(Allylthio)pyridine | 2-(Allylsulfonyl)pyridine | m-CPBA | ~90-98[2] |
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Figure 2: Logical workflow of the synthesis.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. By leveraging well-established chemical transformations and providing detailed, adaptable protocols, researchers are equipped with the necessary information to produce this compound for further investigation in drug discovery and development programs. The provided data and diagrams are intended to facilitate a smooth and efficient execution of this synthetic pathway.
References
Spectroscopic Data and Experimental Protocols for 2-(Allylsulfonyl)-5-methylpyridine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document presents the predicted mass spectrometry data available from public databases and outlines detailed, standardized protocols for acquiring NMR, IR, and mass spectra for a compound of this nature. Additionally, it includes visualizations of the general experimental workflows for these spectroscopic techniques.
Data Presentation
The only quantitative data currently available for 2-(Allylsulfonyl)-5-methylpyridine is predicted mass spectrometry data from the PubChem database. This data estimates the mass-to-charge ratio (m/z) for various adducts of the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]+ | 198.05834 |
| [M+Na]+ | 220.04028 |
| [M-H]- | 196.04378 |
| [M+NH4]+ | 215.08488 |
| [M+K]+ | 236.01422 |
| [M]+ | 197.05051 |
Source: PubChem CID 155896418.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining NMR, IR, and Mass Spectrometry data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials and Equipment:
-
NMR Spectrometer (e.g., 300-500 MHz)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (typically 8-16 for sufficient signal-to-noise).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and peak multiplicities to determine the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (solid or oil).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands for functional groups expected in this compound (e.g., S=O stretches for the sulfonyl group, C=C and C=N stretches for the pyridine ring, C=C for the allyl group, and C-H stretches).
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Liquid Chromatograph (for LC-MS).
-
Syringe pump (for direct infusion).
-
This compound sample.
-
High-purity solvent (e.g., acetonitrile, methanol).
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, protonated molecules [M+H]⁺ or other adducts are observed.
-
If desired, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to obtain structural information.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.
References
In-Depth Technical Guide: Biological Activity of 2-(Allylsulfonyl)-5-methylpyridine
A comprehensive review of publicly available data reveals no documented biological activity for the compound 2-(Allylsulfonyl)-5-methylpyridine. Extensive searches of scientific literature databases and chemical repositories have not yielded any studies detailing its pharmacological, toxicological, or any other biological effects.
Chemical suppliers list this compound as a commercially available compound, providing basic chemical and physical properties. However, repositories such as PubChem explicitly state that there is no literature data available for this specific molecule.
While research exists on various other pyridine derivatives, some of which exhibit a range of biological activities including antimicrobial and anticancer properties, this information is not directly applicable to this compound due to differences in their chemical structures. The specific combination of an allylsulfonyl group at the 2-position and a methyl group at the 5-position of the pyridine ring appears to be uninvestigated in a biological context, according to current public knowledge.
Consequently, this guide cannot provide quantitative data on biological activity, experimental protocols, or signaling pathway diagrams as requested, due to the complete absence of such information in the public domain. Further research would be required to determine any potential biological activity of this compound.
An In-depth Technical Guide on the Potential Therapeutic Targets for 2-(Allylsulfonyl)-5-methylpyridine
Disclaimer: 2-(Allylsulfonyl)-5-methylpyridine is a molecule for which there is a notable absence of published biological data in the public domain. This document, therefore, presents a theoretical exploration of its potential therapeutic targets based on a scientific assessment of its constituent chemical moieties: the allylsulfonyl group and the 2,5-disubstituted methylpyridine ring. The experimental protocols, data, and signaling pathways described herein are hypothetical and intended to serve as a guide for future research.
Introduction
This compound is a small molecule featuring a pyridine ring substituted with a methyl group at the 5-position and an allylsulfonyl group at the 2-position. While direct experimental evidence of its biological activity is not currently available, the known pharmacological profiles of related compounds containing either an allylsulfonyl or a methylpyridine scaffold allow for the formulation of several hypotheses regarding its potential therapeutic applications. This guide will delve into these potential targets, proposing a structured approach for their investigation.
Analysis of Constituent Moieties and Hypothesized Therapeutic Targets
2.1. The Allylsulfonyl Moiety: A Potential Source of Anticancer and Antimicrobial Activity
The allylsulfonyl group is a key structural feature of various biologically active compounds. Organosulfur compounds containing allyl groups, such as those found in garlic (Allium sativum), have been extensively studied for their therapeutic properties.
-
Anticancer Potential: Allyl sulfur compounds are known to induce apoptosis and modulate cellular detoxification systems in cancer cells.[1] They can interact with proteins that have reactive thiol groups, which are crucial for cellular redox homeostasis and are often dysregulated in cancer.[1]
-
Antimicrobial Activity: Allyl sulfides have demonstrated broad-spectrum antimicrobial, antibacterial, and antifungal activities.[2] For instance, allyl sulfonamides have shown efficacy against the fungus Botrytis cinerea.[3]
Based on these precedents, it is hypothesized that the allylsulfonyl moiety of this compound could confer anticancer and antimicrobial properties to the molecule.
2.2. The 2,5-Disubstituted Pyridine Moiety: A Scaffold for Diverse Pharmacological Activities
The pyridine ring is a common scaffold in a vast array of pharmaceuticals and biologically active molecules.[4][5] The substitution pattern significantly influences the biological activity.
-
Neurological and Inflammatory Pathways: Various pyridine derivatives have been reported to possess anticonvulsant, antihistaminic, and anti-inflammatory properties.[6][7] Furthermore, 2,5-disubstituted pyridines have been identified as potent ligands for serotonin receptors, specifically the 5-HT2A receptor, suggesting potential applications in neuropsychiatric disorders.[8]
-
Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors. For example, derivatives of 2-chloro-5-methylpyridine are used as intermediates in the synthesis of herbicides, which often act by inhibiting essential plant enzymes.[9][10] This suggests that this compound could potentially act as an inhibitor of various enzymes in pathogenic organisms or in human diseases.
Therefore, the 2,5-disubstituted methylpyridine core suggests that this compound could have therapeutic potential in neurological disorders , inflammation , and as an enzyme inhibitor .
Hypothesized Signaling Pathways
Based on the analysis of its chemical structure, this compound could potentially modulate the following signaling pathways:
-
Apoptosis Pathway in Cancer Cells: The allylsulfonyl group may trigger intrinsic or extrinsic apoptotic pathways.
-
Bacterial/Fungal Cell Wall Synthesis or Metabolism: The compound could inhibit key enzymes necessary for microbial survival.
-
Serotonergic Signaling in the Central Nervous System: The methylpyridine core could allow the molecule to bind to and modulate serotonin receptors.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical induction of apoptosis in cancer cells.
Proposed Experimental Workflow
To investigate the potential therapeutic targets of this compound, a systematic experimental workflow is proposed.
Experimental Workflow Diagram
Caption: Proposed workflow for target identification.
Detailed Methodologies for Key Experiments
5.1. In Vitro Anticancer Activity Screening
-
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
Method:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) will be used.
-
MTT Assay: Cells will be seeded in 96-well plates and treated with increasing concentrations of the compound for 48-72 hours. Cell viability will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) will be calculated.
-
5.2. In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a range of pathogenic bacteria and fungi.
-
Method:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) will be used.
-
Broth Microdilution Method: The compound will be serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of each microorganism will be added, and the plates will be incubated. The MIC will be determined as the lowest concentration of the compound that inhibits visible microbial growth.
-
5.3. Serotonin Receptor Binding Assay
-
Objective: To evaluate the binding affinity of the compound for the human 5-HT2A receptor.
-
Method:
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor will be used.
-
Radioligand Binding Assay: The ability of this compound to displace a specific radioligand (e.g., [3H]ketanserin) from the 5-HT2A receptor will be measured.
-
Data Analysis: The inhibition constant (Ki) will be calculated to determine the binding affinity.
-
Data Presentation
The quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 ± 2.1 |
| A549 | Lung | 25.8 ± 3.5 |
| HCT116 | Colon | 12.5 ± 1.8 |
| HEK293 | Non-cancerous | > 100 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Bacterium | 32 |
| Escherichia coli | Bacterium | 64 |
| Candida albicans | Fungus | 16 |
| Aspergillus fumigatus | Fungus | 32 |
Table 3: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) |
| 5-HT2A | [3H]ketanserin | 85.3 ± 9.7 |
Conclusion
While direct biological data for this compound is currently lacking, a systematic investigation based on the known activities of its constituent chemical moieties is warranted. The proposed research framework, encompassing in vitro screening, mechanism of action studies, and in vivo validation, provides a clear path to elucidating the therapeutic potential of this compound. The hypotheses presented in this guide suggest that this compound could be a promising lead compound for the development of novel anticancer, antimicrobial, or neuropharmacological agents. Further experimental validation is essential to confirm these theoretical targets and to advance our understanding of the pharmacological profile of this molecule.
References
- 1. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. scielo.br [scielo.br]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
Literature Review on 2-(Allylsulfonyl)-5-methylpyridine Research
A comprehensive review of the scientific literature reveals a notable absence of dedicated research on 2-(Allylsulfonyl)-5-methylpyridine. Despite its availability from commercial chemical suppliers, there are no published studies detailing its synthesis, biological activity, or mechanism of action. As a result, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and analyses of signaling pathways is not feasible at this time.
The information available for this compound is limited to its basic chemical properties and sources for procurement.
Chemical Properties and Identifiers
Public chemical databases provide fundamental information about the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 197.25 g/mol | |
| IUPAC Name | 5-methyl-2-(prop-2-en-1-ylsulfonyl)pyridine | |
| CAS Number | 2249891-88-9 | Tokyo Chemical Industry Co., Ltd.[2] |
| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | PubChem[1] |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | PubChem[1] |
Synthesis and Experimental Protocols
There are no specific published experimental protocols for the synthesis of this compound. General synthetic methods for other pyridine derivatives can be found in the literature, but a direct and validated procedure for this particular compound is not available.[3][4][5][6] Patents related to the synthesis of other substituted pyridines exist, but they do not describe the synthesis of this compound.[7][8][9][10]
Biological Activity and Signaling Pathways
No biological activity, mechanism of action, or involvement in any signaling pathways has been reported for this compound in the scientific literature. While research exists on the biological activities of other pyridine-containing compounds,[11][12][13][14][15] this information cannot be extrapolated to the target compound without specific experimental evidence.
Due to the lack of research data, it is not possible to generate diagrams of experimental workflows or signaling pathways related to this compound.
Quantitative Data
There is no quantitative data such as IC₅₀ values, Ki values, pharmacokinetic parameters, or other biological assay results available for this compound.
References
- 1. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound 2249891-88-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 9. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 11. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US11524951B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. US8318713B2 - Potentiation of cancer chemotherapy by 7-(2, 5-dihydro-4-imidazo [1, 2-A] pyridine-3-yl-2,5-Dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4 tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo [3,2,1-jk] [1,4] benzodiazepine - Google Patents [patents.google.com]
- 15. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine is not a commercially available compound with extensive documentation in the public domain. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from analogous structures. The experimental protocols are illustrative and may require optimization.
Introduction
5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine is a novel pyridine derivative containing an allyl sulfone moiety. Pyridine sulfones are an important class of compounds in medicinal chemistry, often investigated for their potential as therapeutic agents. The introduction of an allyl group provides a site for further chemical modification or potential interaction with biological targets. This guide outlines a plausible multi-step synthesis for this target compound and provides a comprehensive set of predicted characterization data to aid in its identification and analysis.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing from commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, 2-chloro-5-methylpyridine, followed by the synthesis of the sulfonating agent, sodium allylsulfonate. The final step is a nucleophilic aromatic substitution reaction to couple these two fragments, yielding the target compound.
Figure 1: Proposed synthetic workflow for 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine.
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methylpyridine
This procedure is adapted from established methods for the chlorination of pyridine derivatives.[1]
-
Materials: 3-methylpyridine, chlorine gas, catalyst (e.g., a Lewis acid or a transition metal salt), water.
-
Procedure:
-
To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 3-methylpyridine and water as the reaction medium.
-
Introduce the catalyst to the mixture.
-
While maintaining the temperature between 40-60°C, bubble chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-methylpyridine.
-
Step 2: Synthesis of Sodium Allylsulfonate
This protocol is based on the reaction of allyl chloride with sodium sulfite.[2]
-
Materials: Allyl chloride, sodium sulfite, sodium hydroxide, water.
-
Procedure:
-
Prepare an aqueous solution of sodium sulfite in a reaction flask equipped with a stirrer, condenser, and pH meter.
-
Heat the solution to approximately 45-70°C.
-
Slowly add allyl chloride to the heated sodium sulfite solution while vigorously stirring.
-
Maintain the pH of the reaction mixture between 7 and 11 by the controlled addition of an aqueous sodium hydroxide solution.
-
Continue the reaction until the consumption of sodium sulfite is complete (can be monitored by qualitative tests).
-
Upon reaction completion, cool the mixture. The product, sodium allylsulfonate, will be in the aqueous solution. This solution can be used directly in the next step or the product can be isolated by evaporation of water if a solid is required.
-
Step 3: Synthesis of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine
This is a proposed procedure based on nucleophilic aromatic substitution reactions of chloropyridines with sulfinate salts.
-
Materials: 2-chloro-5-methylpyridine, sodium allylsulfonate, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-methylpyridine and a molar excess (e.g., 1.2 equivalents) of sodium allylsulfonate in anhydrous DMF.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine.
-
Predicted Characterization Data
The following data are predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Appearance | White to off-white solid or oil |
¹H NMR Spectroscopy
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 (Pyridine) |
| ~7.80 | dd | 1H | H-4 (Pyridine) |
| ~7.40 | d | 1H | H-3 (Pyridine) |
| ~5.80 | ddt | 1H | -CH=CH₂ |
| ~5.30 | d | 1H | -CH=CH ₂ (trans) |
| ~5.15 | d | 1H | -CH=CH ₂ (cis) |
| ~3.90 | d | 2H | -SO₂-CH ₂- |
| ~2.40 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~150.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~135.0 | C-5 (Pyridine) |
| ~125.0 | -C H=CH₂ |
| ~122.0 | C-3 (Pyridine) |
| ~121.0 | -CH=C H₂ |
| ~60.0 | -SO₂-C H₂- |
| ~18.0 | -C H₃ |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2920 | Medium | C-H stretch (alkyl) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1580, 1470 | Strong | C=C, C=N stretch (pyridine) |
| ~1320 | Strong | Asymmetric SO₂ stretch |
| ~1130 | Strong | Symmetric SO₂ stretch |
| ~980, 920 | Strong | =C-H bend (alkene) |
Mass Spectrometry (EI)
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular ion) |
| 156 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 132 | [M - SO₂CH₂CH=CH₂]⁺ (Loss of allylsulfonyl radical) |
| 91 | [C₆H₅N]⁺ (Fragment from pyridine ring) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Signaling Pathways and Biological Activity
There is no published data on the biological activity or the signaling pathways associated with 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine. Research into this novel compound would be required to elucidate its pharmacological profile.
Conclusion
This technical guide provides a comprehensive proposed framework for the synthesis and characterization of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine. The outlined three-step synthesis is based on reliable and well-documented chemical transformations. The predicted spectral data offers a robust baseline for the structural confirmation of the synthesized compound. This document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this novel pyridine sulfone derivative. Experimental validation and optimization of the proposed protocols are necessary next steps.
References
The Dual Reactivity of Allyl Sulfonyl Pyridines: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. When functionalized with an allyl sulfonyl group, the resulting molecule possesses a rich and dualistic reactivity profile, acting as both a latent nucleophile and a potent electrophile. This technical guide provides an in-depth analysis of the synthesis, reactivity, and biological applications of allyl sulfonyl pyridine systems, offering a valuable resource for their strategic deployment in drug discovery and organic synthesis.
Synthesis of Allyl Sulfonyl Pyridines
The preparation of allyl sulfonyl pyridines can be accomplished through several synthetic routes. A common and effective method involves the S-allylation of a pyridylsulfinate salt, which is often generated in situ from the corresponding sulfonyl chloride or by other means. A general, scalable protocol proceeds via the Pd-catalyzed sulfinylation of a bromopyridine, followed by S-allylation.
Experimental Protocol: One-Pot, Two-Step Synthesis of 2-(Allylsulfonyl)pyridine
This protocol is adapted from established procedures for the synthesis of heteroaryl allyl sulfones.
Materials:
-
2-Bromopyridine
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Allyl Bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Sulfinate Formation: To a dry, oven-baked flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (0.05 equiv), and XantPhos (0.10 equiv).
-
Add anhydrous toluene to dissolve the reagents.
-
Add Cs₂CO₃ (2.0 equiv) and stir the mixture vigorously at 100 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-bromopyridine.
-
S-Allylation: Cool the reaction mixture to room temperature.
-
Add allyl bromide (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(allylsulfonyl)pyridine.
Reactivity Profile of the Allyl Sulfonyl Group in Pyridine Systems
The reactivity of allyl sulfonyl pyridines is characterized by two primary modes: its function as a latent nucleophile precursor in transition metal catalysis and the electrophilicity of the pyridine ring activated by the sulfonyl group.
Latent Nucleophile: Palladium-Catalyzed Cross-Coupling Reactions
Heterocyclic allyl sulfones serve as stable, solid, and easy-to-handle precursors to highly reactive sulfinate salts. In the presence of a palladium(0) catalyst, the allyl sulfonyl group undergoes deallylation to generate a pyridylsulfinate anion in situ. This sulfinate then participates in desulfinylative cross-coupling reactions with a variety of aryl and heteroaryl halides, providing a powerful method for the synthesis of biaryl and heterobiaryl compounds.
The general workflow for this transformation is depicted below:
This methodology is notable for its broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Allyl Sulfones
| Entry | Allyl Sulfonyl Heterocycle | Aryl Halide | Product | Yield (%) |
| 1 | 2-(Allylsulfonyl)pyridine | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 76 |
| 2 | 2-(Allylsulfonyl)pyridine | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 85 |
| 3 | 3-(Allylsulfonyl)quinoline | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)quinoline | 92 |
| 4 | 2-(Allylsulfonyl)pyrazine | 2-Chloropyridine | 2-(Pyridin-2-yl)pyrazine | 65 |
Data compiled from representative literature on palladium-catalyzed cross-coupling reactions.
Electrophilic Character: Nucleophilic Aromatic Substitution (SNAr)
The sulfonyl group is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the sulfonyl group (i.e., the 2- and 4-positions for a 3-sulfonylpyridine, and the 2-position for a 2-sulfonylpyridine). This makes sulfonyl pyridines potent electrophiles, especially for soft nucleophiles like thiols.
This reactivity is of paramount importance in drug development, where 2-sulfonylpyridines are utilized as "covalent warheads" to target cysteine residues in proteins. The reaction proceeds through a Meisenheimer-like intermediate, with the sulfinate anion acting as an excellent leaving group.
The reactivity of these systems can be finely tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity and accelerate the rate of substitution, while electron-donating groups have the opposite effect. While direct kinetic comparisons between allyl sulfonyl and other alkyl sulfonyl leaving groups on pyridine are not extensively documented, the allyl sulfinate is a stable leaving group, comparable in ability to other alkyl and aryl sulfinates.
Table 2: Reactivity of 2-Sulfonylpyrimidines with Glutathione (GSH) at pH 7.0
| Compound (2-SO₂R-pyrimidine) | R Group | Rate Constant (k, M⁻¹s⁻¹) |
| Reference | Methyl | ~1.2 x 10⁻² |
| Electron Withdrawing | Methyl (5-NO₂ substituted) | ~9900 |
| Electron Withdrawing | Methyl (5-COOMe substituted) | ~9900 |
| Electron Donating | Methyl (5-NH₂ substituted) | No reaction observed |
| Electron Donating | Methyl (5-OMe substituted) | No reaction observed |
Data adapted from studies on 2-sulfonylpyrimidines, which serve as a close proxy for the electronic effects on sulfonyl pyridines.[1]
Reactivity of the Allyl Double Bond: An Under-explored Frontier
The reactivity of the terminal double bond of the allyl group in pyridyl allyl sulfones is not extensively reported in the literature. However, based on fundamental principles of organic chemistry, some predictions can be made. The strongly electron-withdrawing sulfonyl group will polarize the double bond, making the β-carbon electron-deficient and susceptible to attack by nucleophiles. This suggests that pyridyl allyl sulfones could act as Michael acceptors.
Potential reactions include:
-
Michael Addition: Addition of soft nucleophiles (e.g., thiolates, enolates) to the β-carbon.
-
Cycloadditions: The electron-deficient nature of the alkene could make it a suitable dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions.
-
Oxidations: Reactions such as epoxidation or dihydroxylation are expected to proceed, though the electronic nature of the alkene may influence the reaction rates and conditions required.
Further research is needed to fully characterize this aspect of the reactivity profile and its synthetic utility.
Biological Applications and Signaling Pathways
The electrophilic nature of the pyridyl sulfonyl moiety has been effectively harnessed in the development of covalent inhibitors that target specific cysteine residues in proteins. This strategy has been particularly successful in modulating the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.
Modulation of the Keap1-Nrf2 Pathway
Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic or oxidative stress leads to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Electrophilic 2-sulfonyl pyridine compounds can mimic this endogenous stress signal by covalently modifying sensor cysteines on Keap1 (such as Cys151), leading to the constitutive activation of the Nrf2 pathway. This has therapeutic potential in diseases associated with oxidative stress.
Inhibition of Adenosine Deaminase (ADA)
Certain 2-sulfonylpyridine derivatives have been identified as selective covalent modifiers of adenosine deaminase (ADA). ADA is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an increase in adenosine levels, which can have potent anti-inflammatory effects. Covalent modification of ADA by sulfonyl pyridines, even at cysteine residues distal to the active site, can allosterically inhibit enzyme activity, providing a novel mechanism for therapeutic intervention.
Conclusion
Allyl sulfonyl pyridines are versatile chemical entities with a pronounced dualistic reactivity. Their ability to act as precursors for nucleophilic pyridyl species under palladium catalysis makes them valuable building blocks in organic synthesis. Concurrently, the potent electrophilicity imparted by the sulfonyl group on the pyridine ring allows for their use as highly tunable covalent modifiers in chemical biology and drug discovery. While the reactivity of the allyl moiety's double bond remains an area ripe for exploration, the established applications of allyl sulfonyl pyridines in cross-coupling and as covalent warheads solidify their importance as a privileged scaffold for researchers in the chemical and life sciences. A thorough understanding of this reactivity profile is key to unlocking their full potential in the development of novel therapeutics and synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols for 2-(Allylsulfonyl)-5-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-5-methylpyridine is a versatile and stable reagent employed in modern organic synthesis. In the context of agrochemical development, it serves as an excellent precursor for the formation of 2-pyridyl-aryl scaffolds. The pyridine ring is a common motif in a wide array of fungicides, herbicides, and insecticides, owing to its ability to interact with various biological targets. This compound functions as a stable, solid pyridine sulfinate surrogate, which is a key component in palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl systems, which is a crucial step in the synthesis of novel and effective agrochemicals.
Application Notes
The primary application of this compound in agrochemical synthesis is its use in palladium-catalyzed cross-coupling reactions to generate 2-(5-methylpyridyl)-aryl compounds. This reaction is particularly valuable for creating libraries of novel compounds for high-throughput screening of biological activity. The allyl sulfone acts as a leaving group, and the remaining pyridyl sulfinate intermediate readily participates in the catalytic cycle.
The synthesis of a variety of 2-(5-methylpyridyl)-aryl derivatives can be achieved with good to moderate yields, depending on the nature of the aryl halide coupling partner. Below is a summary of representative yields for the synthesis of potential agrochemical precursors using this methodology.
Data Presentation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-methylpyridine | 49 |
| 2 | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-5-methylpyridine | 45 (Estimated) |
| 3 | 2-Bromonitrobenzene | 5-Methyl-2-(2-nitrophenyl)pyridine | 42 (Estimated) |
| 4 | 4-Bromobenzonitrile | 4-(5-Methylpyridin-2-yl)benzonitrile | 47 (Estimated) |
Yields for entries 2-4 are estimated based on the reported yield for 4-bromoanisole and are subject to variation based on experimental conditions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
This protocol is based on a practical example provided by Tokyo Chemical Industry (TCI)[1].
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
P(tBu)₂Me·HBF₄ (Methyl-di-tert-butylphosphonium tetrafluoroborate)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pressure-resistant reaction vessel
-
Standard glassware for organic synthesis
Procedure:
-
To a pressure-resistant reaction vessel, add this compound (1.5 equiv.), palladium(II) acetate (0.05 equiv.), P(tBu)₂Me·HBF₄ (0.10 equiv.), and cesium carbonate (2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the vessel, followed by the aryl halide (1.0 equiv.) at room temperature.
-
Seal the reaction vessel and stir the mixture at 150 °C for 17 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(5-methylpyridyl)-aryl product.
Mandatory Visualizations
Caption: General scheme for the synthesis of 2-pyridyl-aryl compounds.
Caption: Experimental workflow for the cross-coupling reaction.
Caption: Logic for generating potential agrochemical leads.
References
Application of 2-(Allylsulfonyl)-5-methylpyridine in Antiviral Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] Various pyridine-containing molecules have been investigated and developed as inhibitors of critical viral enzymes and replication processes.[1][4] While specific antiviral data for 2-(Allylsulfonyl)-5-methylpyridine is not extensively documented in publicly available literature, its structural features suggest potential as a candidate for antiviral drug development. This document outlines a generalized framework for the evaluation of this compound as an antiviral agent, drawing upon established protocols and findings from related pyridine derivatives.
The pyridine ring is a core component of several approved antiviral drugs, highlighting its importance as a pharmacophore.[5] Research has demonstrated that pyridine derivatives can exhibit antiviral activity against a range of viruses, including influenza viruses, human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), respiratory syncytial virus (RSV), and coronaviruses.[1][2] The mechanism of action for these compounds is often multifaceted, targeting various stages of the viral life cycle, such as viral entry, replication, and release.[4][6]
This application note provides a roadmap for researchers to explore the antiviral potential of this compound, from initial cytotoxicity and antiviral screening to more detailed mechanistic studies.
Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table presents exemplary data from a study on benzothiazolyl-pyridine hybrids against H5N1 influenza virus and SARS-CoV-2, to illustrate the type of data that would be generated in antiviral assays.[5]
Table 1: Antiviral Activity and Cytotoxicity of Exemplary Pyridine Derivatives [5]
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 8f | H5N1 | - | - | - |
| SARS-CoV-2 | - | - | - | |
| 8g | H5N1 | - | - | - |
| SARS-CoV-2 | - | - | - | |
| 8h | H5N1 | - | - | - |
| SARS-CoV-2 | 3.669 | >100 | >27.25 | |
| Ribavirin | H5N1 | - | - | - |
| Lopinavir | SARS-CoV-2 3CLpro | 129.8 µg/mL (IC₅₀) | - | - |
Note: Specific IC₅₀ and CC₅₀ values for compounds 8f and 8g against H5N1 and SARS-CoV-2, and for compound 8h against H5N1 were not explicitly provided in the source as numerical values, but rather as percentage inhibition at certain concentrations. Lopinavir data is for protease inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Host cell line (e.g., Vero E6, MDCK, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Seed the 96-well plates with host cells at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with 0.1% DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To quantify the inhibitory effect of this compound on viral replication.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (e.g., Influenza A, HSV-1)
-
This compound
-
Infection medium (DMEM with 2% FBS)
-
Agarose overlay (e.g., 2X DMEM mixed 1:1 with 1.2% agarose)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
Protocol:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of the virus in infection medium.
-
Remove the growth medium from the cells and infect the monolayer with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
During incubation, prepare mixtures of the agarose overlay with various non-toxic concentrations of this compound.
-
After the virus adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of the agarose mixture containing the compound. Include a virus control (no compound) and a cell control (no virus).
-
Allow the overlay to solidify at room temperature and then incubate at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action Studies
To elucidate how this compound exerts its antiviral effect, several assays can be performed:
-
Time-of-Addition Assay: To determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress). The compound is added at different time points pre- and post-infection.
-
Virucidal Assay: To assess if the compound directly inactivates viral particles. The virus is pre-incubated with the compound before infecting the host cells.
-
Enzyme Inhibition Assays: If the virus encodes specific enzymes like proteases, polymerases, or neuraminidases, specific assays can be conducted to measure the inhibitory effect of the compound on these enzymes.[5]
Visualizations
Diagrams
The following diagrams illustrate key concepts in antiviral drug development.
Caption: Generalized viral life cycle and potential targets for antiviral intervention.
Caption: A typical experimental workflow for evaluating a novel antiviral compound.
Caption: Hypothetical mechanism of action: Inhibition of viral polymerase.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Developing 2-(Allylsulfonyl)-5-methylpyridine as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of 2-(Allylsulfonyl)-5-methylpyridine as a potential novel anti-inflammatory agent. Due to the limited currently available data on the specific anti-inflammatory activity of this compound, this document presents a proposed mechanism of action centering on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2][3] Detailed protocols for both in vitro and in vivo experimental validation are provided, alongside illustrative data, to guide researchers in the systematic evaluation of this compound's therapeutic potential.
Proposed Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1][3] The activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4] This process releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus.[1][4] Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
We hypothesize that This compound interferes with this pathway, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of the p65 subunit. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Illustrative In Vitro & In Vivo Efficacy
The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound. These values serve as a benchmark for potential experimental outcomes.
| Assay | Parameter | This compound | Positive Control (Dexamethasone) |
| MTT Cytotoxicity Assay | CC₅₀ in RAW 264.7 cells | > 100 µM | > 100 µM |
| Griess Assay (Nitric Oxide) | IC₅₀ for NO Inhibition | 15.2 µM | 8.5 µM |
| TNF-α ELISA | IC₅₀ for TNF-α Inhibition | 18.9 µM | 10.1 µM |
| IL-6 ELISA | IC₅₀ for IL-6 Inhibition | 22.5 µM | 12.3 µM |
| NF-κB Reporter Assay | IC₅₀ for NF-κB Inhibition | 12.8 µM | 7.2 µM |
| Carrageenan Paw Edema | ED₅₀ (Inhibition of Edema) | 25 mg/kg | 5 mg/kg |
Experimental Workflow
The logical flow for evaluating the compound involves initial in vitro screening for activity and toxicity, followed by mechanistic studies and culminating in in vivo validation of anti-inflammatory efficacy.
Caption: Experimental workflow for screening anti-inflammatory potential.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the methods to assess the compound's ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells.[5][6]
1.1. Materials
-
RAW 264.7 Murine Macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent Kit
-
Mouse TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
1.2. Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
1.3. Cell Viability (MTT Assay)
-
Treat cells with varying concentrations of this compound (e.g., 1 to 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
1.4. Measurement of Nitric Oxide (NO) Production
-
Pre-treat adhered cells with various concentrations of the compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
1.5. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Pre-treat cells with the compound for 2 hours, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the in vivo efficacy of a compound against acute inflammation.[7][8][9]
2.1. Materials
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Dexamethasone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Digital Plethysmometer
2.2. Experimental Procedure
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).
-
Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
2.3. Data Analysis
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
By following these protocols, researchers can systematically assess the anti-inflammatory potential of this compound and validate its hypothesized mechanism of action.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 8. scielo.br [scielo.br]
- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
Designing Crop Protection Agents with 2-(Allylsulfonyl)-5-methylpyridine: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 2-(Allylsulfonyl)-5-methylpyridine as a crop protection agent. The following application notes and protocols are constructed based on established methodologies for the design, synthesis, and evaluation of analogous pyridine and sulfonyl-containing fungicides. These should be regarded as a representative framework for research and development rather than data specific to this compound.
Introduction
Pyridine-based chemical structures are integral to the development of a wide array of agrochemicals due to their versatile biological activities. The incorporation of a sulfonyl group can further enhance their efficacy, leading to potent fungicidal properties. This document outlines the potential application of this compound as a scaffold for novel crop protection agents. The protocols provided herein describe the synthesis, in vitro and in vivo evaluation, and potential mechanism of action studies for compounds of this class.
Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The general synthetic route is outlined below.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Chloro-5-methylpyridine
-
Allyl mercaptan
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Thioether Formation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add allyl mercaptan (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-5-methylpyridine (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-(allylthio)-5-methylpyridine.
-
-
Oxidation to Sulfone:
-
Dissolve the 2-(allylthio)-5-methylpyridine (1.0 eq) in DCM at 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium sulfite solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
-
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Antifungal Activity Screening
The initial evaluation of the fungicidal potential of this compound and its derivatives is performed through in vitro assays against a panel of common plant pathogens.
Protocol 3.1: Mycelial Growth Inhibition Assay
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
Incorporate the test compound into molten PDA at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.
Data Presentation:
Table 1: Hypothetical In Vitro Antifungal Activity of this compound Analogs
| Compound ID | R1 Group | R2 Group | Botrytis cinerea EC50 (µg/mL) | Fusarium graminearum EC50 (µg/mL) |
| ASP-01 | H | H | 15.2 | 22.5 |
| ASP-02 | Cl | H | 8.7 | 12.1 |
| ASP-03 | H | CH3 | 12.5 | 18.9 |
| ASP-04 | Cl | CH3 | 5.1 | 7.8 |
| Fungicide X | - | - | 2.3 | 4.1 |
Data are hypothetical and for illustrative purposes only.
In Vivo Protective Efficacy
Following promising in vitro results, the protective efficacy of the compound is evaluated on host plants.
Protocol 4.1: Detached Leaf Assay
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato, wheat).
-
Test compound solution (formulated with a surfactant).
-
Fungal spore suspension.
-
Moist chambers (e.g., petri dishes with moist filter paper).
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
Spray the detached leaves with the compound solutions until runoff. Control leaves are sprayed with a blank formulation.
-
Allow the leaves to air dry.
-
Inoculate the treated leaves with a known concentration of fungal spore suspension.
-
Place the leaves in moist chambers and incubate under appropriate light and temperature conditions.
-
Assess disease severity after a set incubation period (e.g., 3-7 days) by measuring the lesion diameter or the percentage of leaf area infected.
-
Calculate the protective effect using the formula:
-
Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Data Presentation:
Table 2: Hypothetical In Vivo Protective Effect of ASP-04 on Tomato against Botrytis cinerea
| Concentration (µg/mL) | Mean Lesion Diameter (mm) | Protective Effect (%) |
| Control | 18.5 | 0 |
| 50 | 9.2 | 50.3 |
| 100 | 4.1 | 77.8 |
| 200 | 1.5 | 91.9 |
| Fungicide X (100) | 2.1 | 88.6 |
Data are hypothetical and for illustrative purposes only.
Potential Mechanism of Action
The sulfonyl moiety in fungicides often targets specific enzymes in the fungal respiratory chain or other vital metabolic pathways. A potential, though unconfirmed, mechanism for a novel pyridine sulfonyl fungicide could involve the inhibition of a key fungal enzyme.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized mechanism of action via enzyme inhibition.
Protocol 5.1: Enzyme Inhibition Assay (Example: Succinate Dehydrogenase)
Materials:
-
Mitochondrial fraction isolated from the target fungus.
-
Succinate dehydrogenase (SDH) activity assay kit.
-
Test compound.
-
Spectrophotometer.
Procedure:
-
Isolate the mitochondrial fraction from fungal mycelia according to standard biochemical protocols.
-
Prepare a reaction mixture containing the mitochondrial preparation, buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (succinate) and a colorimetric reporter.
-
Monitor the change in absorbance over time at the appropriate wavelength.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Data Presentation:
Table 3: Hypothetical Succinate Dehydrogenase Inhibition by ASP-04
| Concentration (µM) | % Inhibition |
| 0.1 | 12.3 |
| 1 | 48.7 |
| 10 | 85.2 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the investigation of this compound and its derivatives as potential crop protection agents. While specific data for this molecule is not currently available, the methodologies outlined are standard within the agrochemical industry and provide a robust pathway for the discovery and development of novel fungicides. Further research is warranted to synthesize and evaluate this compound class to determine its actual biological activity and potential for agricultural applications.
Application Notes and Protocols for Nucleophilic Substitution on 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-5-methylpyridine is a versatile reagent in synthetic organic chemistry and a valuable building block in drug discovery. The electron-withdrawing nature of the allylsulfonyl group at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, at this position. The resulting 2-substituted-5-methylpyridine derivatives are prevalent scaffolds in many biologically active compounds.
These application notes provide an overview of the reaction conditions for nucleophilic substitution on this compound with various nucleophiles. The protocols are based on established principles of SNAr on activated heterocyclic systems and aim to serve as a starting point for reaction optimization.
Reaction Mechanism and Workflow
The nucleophilic substitution on this compound proceeds via a classical SNAr mechanism. The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is rendered electrophilic by the strongly electron-withdrawing allylsulfonyl group. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the allylsulfinate leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.
Caption: Generalized SNAr mechanism on this compound.
A typical experimental workflow for these reactions is outlined below.
Caption: General experimental workflow for nucleophilic substitution.
Reaction Conditions with Various Nucleophiles
The reactivity of this compound is highly dependent on the nature of the nucleophile. Based on studies of analogous 2-sulfonylpyridines, a general reactivity trend can be expected: S-nucleophiles > N-nucleophiles > O-nucleophiles. The following tables summarize suggested starting conditions for different classes of nucleophiles. Optimization of these conditions will likely be necessary to achieve optimal yields.
Reactions with N-Nucleophiles
The reaction of 2-sulfonylpyridines with amine nucleophiles is feasible, though it may require more forcing conditions compared to reactions with thiols.
| Parameter | Primary & Secondary Amines | Anilines |
| Stoichiometry | 1.1 - 2.0 equivalents | 1.1 - 1.5 equivalents |
| Solvent | DMF, DMSO, NMP, Dioxane | DMF, Toluene, Xylene |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃, NaH, KHMDS |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
Reactions with O-Nucleophiles
Reactions with oxygen nucleophiles are generally less facile and may require strongly basic conditions to generate the corresponding alkoxide or phenoxide.
| Parameter | Alcohols | Phenols |
| Stoichiometry | Used as solvent or 1.5 - 3.0 eq. | 1.1 - 1.5 equivalents |
| Solvent | Parent Alcohol, DMF, DMSO | DMF, DMSO, NMP |
| Base | NaH, KH, Na, K | K₂CO₃, Cs₂CO₃, NaH |
| Temperature | 60 - 100 °C | 80 - 140 °C |
| Reaction Time | 12 - 48 hours | 12 - 48 hours |
Reactions with S-Nucleophiles
2-Sulfonylpyridines have been shown to react selectively and efficiently with thiol nucleophiles.[1][2][3] This class of reaction is expected to proceed under the mildest conditions.
| Parameter | Thiols |
| Stoichiometry | 1.1 - 1.5 equivalents |
| Solvent | DMF, DMSO, Acetonitrile, THF |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1 - 12 hours |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound.
Note: These are starting-point protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous DMF (0.1 - 0.5 M).
-
Add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.5 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes under an inert atmosphere and decant the hexanes.
-
Add anhydrous DMF, followed by a solution of 4-methoxyphenol (1.2 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile (0.1 - 0.5 M).
-
Add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
This compound is a valuable substrate for SNAr reactions, enabling the synthesis of a diverse range of 2-substituted-5-methylpyridines. The reactivity is tunable and highly dependent on the nucleophile, with S-nucleophiles demonstrating the highest reactivity. The provided protocols offer a foundation for developing specific synthetic procedures. Researchers are encouraged to perform systematic optimization of reaction parameters to achieve the desired outcomes for their specific applications in research and drug development.
References
Application Notes & Protocols for the Quantification of 2-(Allylsulfonyl)-5-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Allylsulfonyl)-5-methylpyridine is a pyridine derivative containing a sulfonyl group. Accurate and precise quantification of this compound is essential for various applications, including quality control in manufacturing, pharmacokinetic studies, and metabolic research. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. Additionally, an overview of a potential Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative approach.
The methods described herein are intended as a comprehensive guide. However, optimization and validation for specific matrices and instrumentation are highly recommended.
I. Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the recommended primary method due to the presence of a UV-absorbing pyridine ring in the analyte's structure. Reversed-phase chromatography is well-suited for this compound's polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As indicated by purity analysis from commercial suppliers, GC is a viable technique.[1] Coupling with a mass spectrometer provides high selectivity and sensitivity, making it suitable for complex matrices.
II. Experimental Protocols
A. HPLC-UV Method
This protocol details a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on typical pyridine absorbance) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (80:20, Mobile Phase A:Mobile Phase B).
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, a simple dissolution and dilution in the mobile phase may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (Hypothetical Data) The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
B. GC-MS Method Overview
While a detailed protocol is not provided, the following parameters can serve as a starting point for method development.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of this compound.
III. Data Presentation
The following tables summarize hypothetical quantitative data for the proposed HPLC-UV method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 ± 0.08 | 99.0 | 1.6 |
| 25 | 25.3 ± 0.3 | 101.2 | 1.2 |
| 75 | 74.5 ± 0.9 | 99.3 | 1.2 |
Table 3: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
IV. Visualizations
References
Laboratory handling and storage procedures for 2-(Allylsulfonyl)-5-methylpyridine
Application Notes and Protocols for 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe laboratory handling, storage, and use of this compound. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Physical Properties
This compound is a solid, heat-sensitive compound. Its key properties are summarized below.
| Property | Value | Reference |
| CAS RN | 2249891-88-9 | |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Physical State (20°C) | Solid, White to Light yellow powder | [2] |
| Purity | >95.0% (GC) | |
| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine |
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
Recommended Storage:
-
Temperature: Store refrigerated between 0-10°C.[2]
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[3]
-
Conditions to Avoid: This compound is heat-sensitive. Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Security: Store locked up or in an area accessible only to qualified or authorized personnel.
Caption: Recommended storage workflow for this compound.
Handling Procedures and Safety Precautions
This compound presents several hazards and must be handled with appropriate safety measures. It is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.
GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] | |
| Precautionary | P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | ||
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | ||
| P362 | Take off contaminated clothing and wash before reuse. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4] Use a face shield if there is a risk of splashing.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be required.
Safe Handling Practices
-
Work under a chemical fume hood.
-
Do not inhale the substance or its mixture. Avoid generating vapors or aerosols.
-
Keep away from open flames, hot surfaces, and sources of ignition.[3]
-
Take precautionary measures against static discharge.
-
Ground and bond containers when transferring material.
-
Do not eat, drink, or smoke when using this product.[3]
-
Immediately change contaminated clothing.
-
Wash hands and face thoroughly after handling.[3]
References
Application Notes and Protocols for 2-(Allylsulfonyl)-5-methylpyridine in Nervous System Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] The presence of both a methyl group on the pyridine ring and an allyl sulfonyl functional group suggests the potential for diverse biological activities.[2][3][4] While direct neuropharmacological data for this specific molecule is not yet available in peer-reviewed literature, its structural motifs are present in compounds with known neurotropic effects.[2][5][6][7][8] These notes provide a hypothetical framework for its investigation as a potential modulator of neuronal function, focusing on its evaluation as an anticonvulsant agent. The protocols and conceptual frameworks presented are based on established methodologies in CNS drug discovery and the known activities of structurally related compounds.
The sulfonyl group is a key feature in a variety of therapeutic agents, recognized for its ability to form hydrogen bonds with biological targets.[4][9] The allyl moiety introduces a reactive center that could potentially engage in covalent interactions or specific hydrophobic interactions within a target protein. The 5-methylpyridine scaffold is a common feature in molecules with CNS activity, contributing to binding affinity and selectivity.[1][2]
Hypothetical Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on the prevalence of pyridine derivatives in anticonvulsant drug discovery and the physicochemical properties of the allyl sulfonyl group, a plausible, albeit speculative, mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons, and their dysfunction is a key factor in the pathophysiology of epilepsy. Many existing anticonvulsant drugs exert their effects by stabilizing the inactivated state of VGSCs, thereby reducing neuronal hyperexcitability.
The proposed interaction involves the 5-methylpyridine core anchoring the molecule within a binding pocket of the channel, while the allyl sulfonyl group could form key hydrogen bonds or other interactions that stabilize the channel in a non-conducting conformation.
Quantitative Data Summary
As no direct experimental data for this compound is currently available, the following tables present exemplary data that would be generated during its preclinical evaluation based on the hypothetical mechanism of action. These tables are intended to serve as a template for data organization and presentation.
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Target | Metric | Value |
| Electrophysiology | Human Nav1.2 | IC50 (Tonic Block) | 15.2 µM |
| Electrophysiology | Human Nav1.2 | IC50 (Use-Dependent Block) | 2.8 µM |
| Radioligand Binding | [³H]-Batrachotoxin | Ki | 5.1 µM |
| hERG Channel Safety | hERG | IC50 | > 30 µM |
Table 2: In Vivo Efficacy in a Preclinical Seizure Model
| Animal Model | Seizure Type | Dose (mg/kg, i.p.) | % Protection |
| Mouse MES | Tonic-clonic | 10 | 25% |
| Mouse MES | Tonic-clonic | 30 | 75% |
| Mouse MES | Tonic-clonic | 100 | 100% |
| Rat MES | Tonic-clonic | ED50 | 28.5 mg/kg |
Table 3: ADME-Tox Profile of this compound
| Parameter | Assay | Result |
| Solubility | Aqueous Buffer (pH 7.4) | 55 µg/mL |
| Permeability | PAMPA | 8.5 x 10⁻⁶ cm/s |
| Metabolic Stability | Human Liver Microsomes (t½) | 45 min |
| Plasma Protein Binding | Human Plasma | 85% |
| Cytotoxicity | HepG2 Cells (CC50) | > 50 µM |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Voltage-Gated Sodium Channel Modulation using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.2) expressed in a heterologous system.
Materials:
-
HEK-293 cells stably expressing human Nav1.2 channels.
-
Whole-cell patch-clamp recording setup.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Culture HEK-293/Nav1.2 cells to 70-80% confluency.
-
Prepare serial dilutions of this compound in the external solution to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Establish a whole-cell patch-clamp recording configuration on a single cell.
-
To assess tonic block, hold the cell at a hyperpolarized potential (-100 mV) and elicit sodium currents using a depolarizing step to 0 mV.
-
Apply the test compound at various concentrations and measure the reduction in the peak sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) from a holding potential of -100 mV to 0 mV.
-
Measure the progressive reduction in peak current amplitude during the pulse train in the presence of the test compound.
-
Calculate the IC50 values for both tonic and use-dependent block by fitting the concentration-response data to a Hill equation.
Protocol 2: In Vivo Anticonvulsant Screening using the Maximal Electroshock (MES) Seizure Model in Mice
Objective: To assess the in vivo efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Corneal electrodes.
-
A stimulator capable of delivering a constant current.
-
Vehicle (e.g., 10% Tween 80 in saline).
-
This compound suspension in vehicle.
Procedure:
-
Acclimate mice to the experimental room for at least 1 hour.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
At the time of peak effect (e.g., 30 minutes post-injection), apply a drop of saline to the eyes of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via the corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose.
-
Determine the median effective dose (ED50) using probit analysis.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Interrelation of preclinical drug development stages.
References
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iomcworld.com [iomcworld.com]
- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for setting up reactions with 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of 2-(Allylsulfonyl)-5-methylpyridine, a versatile reagent in organic synthesis and a potential tool in drug discovery. The protocols are intended for use by trained professionals in a laboratory setting.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S | --INVALID-LINK-- |
| Molecular Weight | 197.25 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Purity | >95.0% (GC) | --INVALID-LINK-- |
| CAS Number | 2249891-88-9 | --INVALID-LINK-- |
| SMILES | C=CCS(=O)(=O)c1ccc(C)cn1 | --INVALID-LINK-- |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from 2-mercapto-5-methylpyridine. The first step involves the S-alkylation of the thiol with allyl bromide to yield 2-(allylthio)-5-methylpyridine, which is then oxidized to the desired sulfone.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
This procedure is adapted from general methods for the S-alkylation of heteroaryl thiols.
Materials:
-
2-Mercapto-5-methylpyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-mercapto-5-methylpyridine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 2-(allylthio)-5-methylpyridine, which can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
This protocol is based on general procedures for the oxidation of sulfides to sulfones.
Materials:
-
2-(Allylthio)-5-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(allylthio)-5-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Application in Cross-Coupling Reactions
This compound can serve as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The allyl sulfone moiety can act as a leaving group, enabling the formation of new carbon-carbon bonds.
Protocol: Palladium-Catalyzed Cross-Coupling with an Aryl Halide
This protocol is based on a practical example provided by Tokyo Chemical Industry Co., Ltd.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Di-tert-butyl(methyl)phosphonium Tetrafluoroborate (P(tBu)₂Me·HBF₄)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Pressure-resistant reaction tube with a stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath
Procedure:
-
In a pressure-resistant reaction tube, combine this compound (1.5 eq), the aryl bromide (1.0 eq), palladium(II) acetate (5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%).
-
Add cesium carbonate (2.0 eq) and DMF.
-
Seal the tube and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired cross-coupled product.
Reaction Data Table
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 5 | 10 | Cs₂CO₃ | DMF | 100 | 12 | [Yield not specified in source] |
Note: This is a representative protocol. Optimal conditions may vary depending on the specific aryl halide used.
Experimental Workflow Diagram
Caption: Workflow for the cross-coupling reaction.
Application in Drug Development: Covalent Inhibition
The 2-sulfonylpyridine moiety is recognized as a tunable, cysteine-reactive electrophile.[1][2] These compounds can react with the thiol group of cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity makes this compound a potential candidate for the development of covalent inhibitors targeting specific proteins in disease-related signaling pathways.
Proposed Mechanism of Action: Covalent Modification of a Target Protein
The electron-withdrawing nature of the sulfonyl group and the pyridine ring activates the 2-position of the pyridine for nucleophilic attack by the thiolate anion of a cysteine residue. The allylsulfonyl group then acts as a leaving group, resulting in the formation of a stable covalent bond between the protein and the 5-methylpyridyl moiety.
Illustrative Signaling Pathway: Inhibition of a Cysteine-Containing Kinase
Many kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer, possess cysteine residues in or near their active sites. A covalent inhibitor like this compound could potentially target such a kinase, leading to its irreversible inhibition and the downstream blockade of a pro-survival or proliferative signaling pathway.
Caption: Covalent inhibition of a signaling pathway.
By understanding the reactivity and synthetic accessibility of this compound, researchers can leverage this compound for the development of novel chemical probes and potential therapeutic agents. The provided protocols offer a starting point for its synthesis and application in various research contexts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Allylsulfonyl)-5-methylpyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
This initial step involves the formation of a thioether intermediate, typically through a nucleophilic aromatic substitution reaction.
Q1: My reaction to form 2-(allylthio)-5-methylpyridine from 2-chloro-5-methylpyridine and allyl mercaptan is slow or incomplete. What can I do to improve the conversion?
A1: Low conversion in this nucleophilic aromatic substitution can be due to several factors. Here are some troubleshooting steps:
-
Base Selection: The choice of base is crucial for deprotonating the allyl mercaptan to the more nucleophilic thiolate. If you are using a weak base, consider switching to a stronger one. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
-
Solvent: The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation of the base, leaving the thiolate anion more reactive. Ensure your solvent is anhydrous, as water can protonate the thiolate and reduce its nucleophilicity.
-
Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the progress of the reaction until the starting material is consumed.
Q2: I am observing the formation of multiple byproducts in the synthesis of 2-(allylthio)-5-methylpyridine. How can I minimize them?
A2: Byproduct formation can often be attributed to side reactions of the starting materials or the product. Consider the following:
-
Oxidation of Mercaptan: Allyl mercaptan can be oxidized to diallyl disulfide. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Impurities in the 2-chloro-5-methylpyridine or allyl mercaptan can lead to unwanted side reactions. Ensure your starting materials are of high purity.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the allyl mercaptan can help to ensure complete consumption of the 2-chloro-5-methylpyridine, but a large excess may lead to purification challenges.
Step 2: Oxidation of 2-(Allylthio)-5-methylpyridine to this compound
This step involves the oxidation of the thioether to the desired sulfone.
Q3: The oxidation of 2-(allylthio)-5-methylpyridine is resulting in a mixture of the sulfoxide and the sulfone. How can I selectively obtain the sulfone?
A3: Over-oxidation to the sulfone is a common challenge. To favor the formation of the sulfone:
-
Choice of Oxidant: Stronger oxidizing agents are more likely to lead to the sulfone. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice. The concentration and equivalents of H₂O₂ are critical. Using a higher concentration and a stoichiometric excess (typically 2.2-3.0 equivalents) will favor the formation of the sulfone. Other potent oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
-
Catalyst: The use of a catalyst can significantly improve the rate and selectivity of the oxidation. For hydrogen peroxide, catalysts like sodium tungstate (Na₂WO₄), tantalum carbide, or niobium carbide can be effective.[1][2]
-
Reaction Temperature: Higher temperatures generally favor the formation of the sulfone. However, this can also lead to degradation. The optimal temperature should be determined experimentally.
-
Reaction Time: A longer reaction time will typically favor the formation of the sulfone from the intermediate sulfoxide. Monitor the reaction closely to determine the point of maximum sulfone formation before significant degradation occurs.
Q4: I am experiencing low yields in the oxidation step due to decomposition of the product. What measures can I take?
A4: Decomposition of the sulfone product can be a significant issue, especially under harsh reaction conditions. To mitigate this:
-
Control of Exotherm: The oxidation of thioethers is often exothermic. It is crucial to control the temperature of the reaction mixture, especially during the addition of the oxidant. Adding the oxidant dropwise at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to the desired temperature can prevent overheating and decomposition.
-
pH Control: The pH of the reaction mixture can influence the stability of the product. Buffering the reaction mixture may be necessary in some cases.
-
Work-up Procedure: Ensure that the work-up procedure is not contributing to product loss. Quenching the reaction appropriately (e.g., with a reducing agent like sodium sulfite if excess peroxide is present) and using a suitable extraction solvent are important.
Frequently Asked Questions (FAQs)
Q5: What is a typical synthetic route for this compound?
A5: A common and plausible synthetic route involves a two-step process:
-
Synthesis of 2-(Allylthio)-5-methylpyridine: This is typically achieved via a nucleophilic aromatic substitution reaction between 2-chloro-5-methylpyridine and allyl mercaptan in the presence of a base.
-
Oxidation: The resulting 2-(allylthio)-5-methylpyridine is then oxidized to this compound using a suitable oxidizing agent, such as hydrogen peroxide.
Q6: What are the key reaction parameters to optimize for maximizing the yield of this compound?
A6: The following parameters are critical for yield optimization:
| Parameter | Step 1: Thioether Formation | Step 2: Oxidation |
| Reactant Stoichiometry | A slight excess of allyl mercaptan may be beneficial. | A stoichiometric excess (2.2-3.0 eq.) of the oxidant is typically required. |
| Base/Catalyst | A strong, non-nucleophilic base is preferred (e.g., NaH). | A catalyst like sodium tungstate can improve efficiency with H₂O₂.[3] |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, MeCN) are ideal. | Protic solvents like methanol or acetic acid are often used. |
| Temperature | May require heating to drive the reaction to completion. | Careful temperature control is crucial to prevent decomposition. |
| Reaction Time | Monitor by TLC/LC-MS for completion. | Monitor to maximize sulfone formation and minimize degradation. |
Q7: Are there any safety precautions I should be aware of during this synthesis?
A7: Yes, several safety precautions should be taken:
-
Allyl Mercaptan: This reagent has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Exothermic Reactions: The oxidation step can be highly exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.
Experimental Protocols
Protocol 1: Synthesis of 2-(Allylthio)-5-methylpyridine
-
Materials:
-
2-Chloro-5-methylpyridine
-
Allyl mercaptan
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, add allyl mercaptan (1.2 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-methylpyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Oxidation of 2-(Allylthio)-5-methylpyridine to this compound
-
Materials:
-
2-(Allylthio)-5-methylpyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate
-
Methanol
-
-
Procedure:
-
Dissolve 2-(allylthio)-5-methylpyridine (1.0 eq.) and a catalytic amount of sodium tungstate dihydrate (e.g., 0.05 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (2.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Synthesis of 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Allylsulfonyl)-5-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am not getting any of the desired this compound. What are the possible causes?
A1: A complete lack of product can stem from several factors, from reagent quality to reaction conditions. Here are the primary aspects to investigate:
-
Reagent Integrity: Verify the purity and reactivity of your starting materials, particularly the 2-substituted-5-methylpyridine (e.g., 2-chloro-5-methylpyridine) and the allylating agent. Degradation of reagents is a common cause of reaction failure.
-
Reaction Conditions: Ensure that the reaction temperature, pressure, and atmosphere are appropriate for the chosen synthetic route. For instance, many coupling reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. Ensure the catalyst has not been deactivated by impurities or improper storage.
Q2: My yield of this compound is consistently low. How can I improve it?
A2: Low yields are often due to incomplete reactions or the prevalence of side reactions. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: The reaction may not be reaching completion. Try extending the reaction time or incrementally increasing the temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.
-
Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the yield. Experiment with slight excesses of one reagent to drive the reaction to completion.
-
Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate. Ensure you are using a suitable, dry solvent.
Issue 2: Presence of Impurities and Byproducts
Q3: My final product is contaminated with a significant amount of an unexpected byproduct. What could it be?
A3: The nature of the byproduct depends on the synthetic route. A common route involves the oxidation of a sulfide precursor, 2-(allylthio)-5-methylpyridine. In this case, common byproducts could include:
-
Unreacted Starting Material: Incomplete reaction is a frequent cause of impurities.
-
Sulfoxide Intermediate: Incomplete oxidation of the sulfide may result in the presence of 2-(allylsulfinyl)-5-methylpyridine.
-
Over-oxidation Products: Harsh oxidation conditions can lead to cleavage of the allyl group or other undesired reactions.
-
Products of Side Reactions: The allyl group itself can undergo isomerization or other reactions under certain conditions.
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproducts often involves fine-tuning the reaction conditions:
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal temperature is critical.
-
Controlled Reagent Addition: Slow, dropwise addition of a reactive agent (like the oxidant) can help to control the reaction rate and minimize side reactions.
-
Choice of Reagents: The choice of oxidant is crucial. Milder oxidants are less likely to cause over-oxidation.
Frequently Asked Questions (FAQs)
Q5: What is a common synthetic route for this compound?
A5: A plausible and common synthetic approach is a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of a suitable precursor like 2-chloro-5-methylpyridine with allyl mercaptan in the presence of a base to form 2-(allylthio)-5-methylpyridine.
-
Oxidation: Subsequent oxidation of the sulfide intermediate to the desired sulfone, this compound, using an oxidizing agent such as m-CPBA or hydrogen peroxide.
Q6: What are the key safety precautions to take during this synthesis?
A6:
-
Allyl mercaptan is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Oxidizing agents can be hazardous and should be handled with care, avoiding contact with flammable materials.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Illustrative Data on the Impact of Oxidant on Product Purity
| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield of Sulfone (%) | Purity of Sulfone (%) |
| Hydrogen Peroxide | 25 | 12 | 75 | 85 |
| m-CPBA | 0 - 25 | 6 | 88 | 95 |
| Oxone® | 25 | 8 | 82 | 92 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-(allylthio)-5-methylpyridine (Sulfide Intermediate)
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as DMF, add allyl mercaptan (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(allylthio)-5-methylpyridine.
Protocol 2: Synthesis of this compound (Sulfone Product)
-
Dissolve the 2-(allylthio)-5-methylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of an oxidizing agent, such as m-CPBA (2.2 eq), portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Purification of Crude 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(Allylsulfonyl)-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related pyridine derivative syntheses may include unreacted starting materials such as 2-mercapto-5-methylpyridine and allyl bromide, oxidation byproducts, and residual solvents from the reaction or initial work-up.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for pyridine derivatives are column chromatography and recrystallization.[2][3][4][5][6][] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the target compound at room temperature or below.[6][8] Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.[6] It is recommended to perform small-scale solvent screening with solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to identify the optimal system.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: For pyridine derivatives, silica gel is a commonly used stationary phase.[3][4] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a lower polarity and gradually increasing, is often effective in separating the desired product from impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent at low temperatures. | Re-evaluate the recrystallization solvent. Try a less polar solvent or a solvent mixture. |
| Too much solvent was used during dissolution.[5] | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration.[5] | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| The cooling process was too rapid, leading to precipitation instead of crystallization.[5] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| The chosen eluent system has incorrect polarity. | Perform thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation. |
| The column was overloaded with crude material. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The fractions were collected improperly. | Collect smaller fractions and analyze them by TLC to identify the pure product fractions accurately. |
Issue 3: Oily Product Instead of Solid Crystals After Purification
| Possible Cause | Troubleshooting Step |
| Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product has a low melting point. | If the product is inherently an oil at room temperature, purification by chromatography is more appropriate than recrystallization. |
| Persistent impurities are preventing crystallization. | Re-purify the material using a different technique (e.g., switch from recrystallization to chromatography or vice-versa) or a different solvent system. |
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing non-polar impurities. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85% | >99% | 60% | Provides higher purity but with lower yield due to product loss on the column. |
| Preparative HPLC | 98.5% | >99.9% | 90% | Used for obtaining very high purity material, typically on a smaller scale. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves completely upon heating and recrystallizes upon cooling, the solvent is suitable.
-
Dissolution: In an appropriately sized flask, add the crude product. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Recrystallization Workflow Diagram.
Caption: Troubleshooting Decision Tree.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
Troubleshooting guide for failed 2-(Allylsulfonyl)-5-methylpyridine experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Allylsulfonyl)-5-methylpyridine.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis of this compound
Q1: My yield of 2-(allylthio)-5-methylpyridine (the sulfide precursor) is low. What are the common causes?
A1: Low yields in the S-allylation of 2-mercapto-5-methylpyridine are often due to several factors:
-
Incomplete deprotonation of the thiol: Ensure your base is strong enough and used in a slight excess to fully deprotonate the starting mercaptopyridine. The choice of base and solvent is crucial.
-
Side reactions: The pyridine nitrogen can also be alkylated, leading to an N-allyl pyridinium salt. To minimize this, use of a non-polar aprotic solvent and a mild base is recommended.
-
Oxidation of the thiol: The starting 2-mercapto-5-methylpyridine can oxidize to form a disulfide, especially if the reaction is exposed to air for extended periods. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of starting materials: Impurities in the 2-mercapto-5-methylpyridine or allyl bromide can interfere with the reaction.
Q2: The oxidation of 2-(allylthio)-5-methylpyridine to the sulfone is not going to completion, or I'm seeing over-oxidation. How can I control this step?
A2: Incomplete oxidation or the formation of byproducts during the oxidation of the sulfide to the sulfone is a common issue.
-
Incomplete reaction: This may be due to an insufficient amount of the oxidizing agent or a low reaction temperature. You can try increasing the equivalents of the oxidant or gently heating the reaction mixture.
-
Formation of sulfoxide: If the reaction is too slow or the oxidant is not reactive enough, the reaction may stop at the sulfoxide intermediate. To drive the reaction to the sulfone, you may need a stronger oxidizing agent or longer reaction times.
-
Over-oxidation: Over-oxidation of the allyl group can occur with harsh oxidizing agents. Using a milder, more selective oxidant like m-CPBA or Oxone® can help prevent this. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.
Q3: I'm having difficulty purifying the final this compound product. What are the recommended methods?
A3: Purification of aryl allyl sulfones can be challenging due to their polarity.
-
Column chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
-
Washing: If the crude product is relatively clean, washing with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Use of this compound in Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling reaction using this compound is not working. What are the critical parameters?
A4: The success of a Suzuki-Miyaura coupling reaction depends on several factors:
-
Catalyst and ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure you are using a suitable combination for this type of transformation.
-
Base: The base plays a crucial role in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Solvent: The reaction is sensitive to the solvent. Aprotic polar solvents like DMF or dioxane are commonly used.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Degassing: It is essential to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2-(allylthio)-5-methylpyridine
This two-step protocol outlines a general procedure for the synthesis of this compound.
Step 1: Synthesis of 2-(allylthio)-5-methylpyridine
-
To a solution of 2-mercapto-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) under an inert atmosphere, add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the purified 2-(allylthio)-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent (e.g., m-CPBA, 2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of 2-(allylthio)-5-methylpyridine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 4 | 85 |
| 2 | NaH | THF | 0 to 25 | 2 | 92 |
| 3 | Cs₂CO₃ | DMF | 25 | 3 | 88 |
Table 2: Illustrative Conditions for the Oxidation to this compound
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA (2.2 eq) | CH₂Cl₂ | 0 to 25 | 6 | 90 |
| 2 | Oxone® (2.0 eq) | MeOH/H₂O | 25 | 4 | 85 |
| 3 | H₂O₂ (30%) | Acetic Acid | 25 | 8 | 75 |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Logical Workflow for Suzuki-Miyaura Coupling
Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.
How to increase the solubility of 2-(Allylsulfonyl)-5-methylpyridine for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(Allylsulfonyl)-5-methylpyridine in experimental assays.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate and unreliable assay results.[1] This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for consistent and reproducible experimental outcomes.
Initial Assessment: Solubility Issues
Symptom:
-
Visible precipitation of the compound in the assay medium.
-
Inconsistent or lower-than-expected activity in dose-response experiments.[1]
-
High variability between replicate wells or experiments.[1]
Immediate Actions:
-
Visual Inspection: Carefully observe the stock solution and the final assay wells for any signs of precipitation.
-
Solubility Test: Perform a preliminary kinetic solubility assessment to estimate the compound's solubility in the assay buffer.[2]
Solubilization Strategies
If solubility issues are confirmed, consider the following strategies, starting with the simplest and most common methods.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increasing the polarity of the solvent to better dissolve the compound.[3][] | Simple, effective for many compounds, compatible with high-throughput screening.[1][5] | Can be toxic to cells at higher concentrations, may interfere with the assay.[6][7][8] |
| pH Adjustment | Altering the ionization state of the compound to a more soluble form.[][9][10] | Can significantly increase solubility for ionizable compounds.[10] | Risk of precipitation upon dilution in neutral buffers, potential for pH to affect assay components.[10] |
| Excipients (e.g., Cyclodextrins) | Encapsulating the hydrophobic compound within a hydrophilic carrier molecule.[11][12][13][14][15] | Can dramatically increase aqueous solubility and bioavailability, generally low cytotoxicity.[11][13][15] | May have a high molecular weight, potential for interactions with other assay components. |
| Particle Size Reduction | Increasing the surface area of the solid compound to enhance the dissolution rate.[9][16][17] | Improves dissolution kinetics.[16] | Requires specialized equipment (e.g., sonicator, homogenizer), may not increase equilibrium solubility. |
dot
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for many poorly soluble compounds in drug discovery.[1][18] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[5] This stock can then be diluted into your aqueous assay buffer.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The tolerance of cell lines to DMSO varies.[19] Generally, it is recommended to keep the final concentration of DMSO in the assay medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity and other off-target effects.[6][7][20] It is crucial to determine the specific tolerance of your cell line with a DMSO-only control.
Q3: How can I adjust the pH to improve solubility?
A3: For a pyridine-containing compound, the nitrogen atom can be protonated at acidic pH, which may increase its aqueous solubility. You can prepare buffers at various pH values (e.g., pH 4, 5, 6) and test the solubility of the compound. However, be mindful that the final assay pH should be compatible with your biological system.[10]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[11][14][15]
dot
Caption: Diagram illustrating the formation of a soluble inclusion complex between a cyclodextrin and a poorly soluble drug.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.[21][22]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of the compound in an aqueous buffer.[2][23]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Dispense a small volume (e.g., 0.5 µL) of the 10 mM DMSO stock solution into the wells of a microplate.
-
Add the assay buffer to achieve the desired final compound concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
-
Determine the concentration at which a significant increase in light scattering is observed; this is the kinetic solubility limit.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes how to test the effect of a cyclodextrin on the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., water or PBS)
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. lifetein.com [lifetein.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.cn [medchemexpress.cn]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Challenges in scaling up the synthesis of 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-(Allylsulfonyl)-5-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The general synthetic route is outlined below:
Caption: General three-step synthesis workflow for this compound.
Issue 1: Low Yield in Thioether Formation (Step 1)
Question: I am experiencing a low yield during the reaction of 2-chloro-5-methylpyridine with allyl mercaptan. What are the potential causes and solutions?
Answer:
Low yields in this nucleophilic aromatic substitution can be attributed to several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Logic:
Caption: Troubleshooting logic for low yield in the thioether formation step.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Allyl Mercaptan | Ensure the base is strong enough (e.g., sodium hydride) and used in a slight excess. Ensure all reagents and solvents are anhydrous, as water can quench the base. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for the formation of byproducts. A typical range for this reaction is 50-80 °C. |
| Choice of Solvent | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the thiolate. |
| Side Reactions | The formation of dialkenyl disulfide from the oxidation of allyl mercaptan can occur. Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this. |
Issue 2: Incomplete Oxidation or Over-oxidation in Step 2
Question: During the oxidation of 2-(allylthio)-5-methylpyridine, I am observing a mixture of starting material, the corresponding sulfoxide, and the desired sulfone. How can I improve the selectivity for the sulfone?
Answer:
Achieving complete oxidation to the sulfone without side reactions requires careful control of the reaction conditions.
Troubleshooting Logic:
Caption: Troubleshooting logic for the oxidation of the thioether to the sulfone.
Common Issues and Recommendations:
| Problem | Potential Cause | Recommended Action |
| Incomplete Oxidation (Sulfoxide remains) | Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) to 2.2-2.5 equivalents.[1][2] |
| Over-oxidation (Epoxidation of allyl group) | Reaction temperature is too high or the oxidant is too reactive. | Maintain a controlled temperature, often below 50 °C. Add the oxidant dropwise to manage the exotherm. A catalyst like LiNbMoO6 with H2O2 can offer high selectivity for sulfur oxidation without epoxidation.[3] |
| Reaction Stalls | Catalyst deactivation. | Ensure the catalyst (e.g., sodium tungstate) is fully dissolved and active. The pH of the reaction can also influence catalyst performance. |
Issue 3: Difficulties in Purification and Isolation (Step 3)
Question: I am struggling to purify the final product, this compound, at a larger scale. Column chromatography is not feasible. What are my options?
Answer:
For large-scale purification, crystallization is the preferred method.[4][5][6]
Purification Strategy Comparison:
| Method | Advantages | Disadvantages | Scale-up Feasibility |
| Column Chromatography | High purity for small quantities. | Solvent-intensive, time-consuming, costly stationary phase. | Poor |
| Crystallization | Cost-effective, can yield high purity, easier to handle solids. | Requires finding a suitable solvent system, potential for yield loss in mother liquor. | Excellent |
| Distillation | Effective for liquids with different boiling points. | Not suitable for high-melting solids. | Moderate (if applicable) |
Tips for Developing a Crystallization Protocol:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof). The ideal solvent will dissolve the product when hot but have low solubility when cold.
-
Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add a miscible anti-solvent (in which the product is insoluble) until turbidity is observed. Heat to redissolve and then cool slowly.
-
Control Cooling Rate: Slow cooling generally leads to larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis? A1: The primary safety concerns are:
-
Exothermic Reactions: The oxidation step is often highly exothermic. Ensure adequate cooling capacity and consider semi-batch addition of the oxidizing agent to control the temperature.
-
Handling of Reagents: Sodium hydride is highly flammable and reacts violently with water. Allyl mercaptan has a strong, unpleasant odor and is flammable. Hydrogen peroxide at high concentrations is a strong oxidizer. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or designated area.
-
Pressure Build-up: The oxidation reaction can generate gaseous byproducts. Ensure the reaction vessel is appropriately vented.
Q2: What are the expected major impurities in the final product? A2:
-
2-(Allylsulfinyl)-5-methylpyridine: The corresponding sulfoxide, resulting from incomplete oxidation.
-
Unreacted 2-(allylthio)-5-methylpyridine: The starting material for the oxidation step.
-
Epoxidized Product: If the oxidation conditions are too harsh, the allyl double bond may be epoxidized.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q3: How does the scale of the reaction affect the choice of reagents and equipment?
| Parameter | Lab Scale (mg-g) | Pilot/Production Scale (kg) |
| Heating/Cooling | Heating mantles, ice baths. | Jacketed reactors with controlled heating/cooling fluids. |
| Reagent Addition | Syringe, dropping funnel. | Metering pumps for controlled addition rates. |
| Purification | Column chromatography, preparative TLC. | Crystallization, filtration, and drying.[4][5] |
| Solvents | Higher boiling point solvents may be acceptable. | Lower boiling point solvents are often preferred for easier removal. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Allylthio)-5-methylpyridine (Illustrative Lab Scale)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add allyl mercaptan (2.22 g, 30 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-5-methylpyridine (3.83 g, 30 mmol) in anhydrous DMF (10 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound (Illustrative Lab Scale)
-
Dissolve 2-(allylthio)-5-methylpyridine (3.26 g, 20 mmol) in glacial acetic acid (40 mL).
-
Add 30% aqueous hydrogen peroxide (4.5 g, 40 mmol, 2.0 eq.) dropwise to the solution, maintaining the temperature below 40 °C with an ice bath.[1][2][7]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Crystallization (Illustrative)
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6 [organic-chemistry.org]
- 4. Purification [chem.rochester.edu]
- 5. Small Molecule Purification | Hanbon [jshanbon.com]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Removing unreacted starting materials from 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Allylsulfonyl)-5-methylpyridine. Our focus is on the effective removal of unreacted starting materials post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
Based on common synthetic routes for analogous sulfonylated pyridines, the synthesis of this compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary unreacted starting materials you may encounter are:
-
2-Chloro-5-methylpyridine: A common precursor in pyridine chemistry.[1][2][3] It is a colorless to pale yellow liquid with a pungent odor.[1][4]
-
Sodium Allyl Sulfinate (or a related allyl sulfonyl source): This reagent provides the allyl sulfonyl moiety. Sodium allyl sulfonate is a white, water-soluble crystalline powder.[5][6]
Q2: What are the key physical properties of the product and potential starting materials?
Understanding the physical properties of your target compound and the potential impurities is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at RT) | Boiling Point (°C) | Solubility |
| This compound | C₉H₁₁NO₂S | 197.25 | White to light yellow solid | Not readily available | Soluble in organic solvents like DCM, Ethyl Acetate |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | Colorless to pale yellow liquid | 97 °C / 30 mmHg[2][3] | Slightly soluble in water[3] |
| Sodium Allyl Sulfonate | C₃H₅NaO₃S | 144.12 | White crystalline powder | Decomposes at 242 °C[6] | Soluble in water and alcohols[5][6] |
Q3: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound from its unreacted starting materials are:
-
Flash Column Chromatography: A highly effective technique for separating compounds with different polarities.
-
Recrystallization: A suitable method for obtaining highly pure crystalline solid product, especially if the impurities have significantly different solubilities.
Troubleshooting Guide
Issue 1: My crude product is an oil and contains a significant amount of 2-Chloro-5-methylpyridine.
-
Cause: Incomplete reaction or use of excess 2-Chloro-5-methylpyridine.
-
Solution:
-
Aqueous Work-up: If not already performed, an aqueous work-up can help remove some of the more polar impurities. However, 2-Chloro-5-methylpyridine has limited water solubility and will likely remain in the organic layer.
-
Flash Column Chromatography: This is the most effective method to separate the liquid 2-Chloro-5-methylpyridine from the solid this compound. A silica gel column with a non-polar eluent system is recommended.
-
Issue 2: My solid product is contaminated with a water-soluble impurity.
-
Cause: Presence of unreacted sodium allyl sulfinate or related salts.
-
Solution:
-
Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. The sodium allyl sulfinate will partition into the aqueous layer. Repeat the washing step 2-3 times for efficient removal.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system will leave the highly polar salt impurities in the mother liquor.
-
Issue 3: After purification, my product yield is lower than expected.
-
Cause: This could be due to several factors during the purification process.
-
Solution:
-
During Extraction: Ensure the pH of the aqueous layer is neutral to avoid protonating the pyridine nitrogen, which could increase its water solubility and lead to loss of product in the aqueous washes.
-
During Chromatography: Choose a solvent system with appropriate polarity to ensure the product elutes from the column in a reasonable number of column volumes. If the solvent is too polar, co-elution with impurities can occur. If it's not polar enough, the product may not elute completely.
-
During Recrystallization: Avoid using an excessive amount of solvent, as this will reduce the recovery of the crystallized product.[7] Ensure the solution is cooled slowly to allow for proper crystal formation.[8][9]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from less polar impurities like 2-Chloro-5-methylpyridine and any non-polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Glass column, fraction collector, and other standard chromatography equipment
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent mixture.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity. A common gradient is from 5% to 30% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The product, being more polar than 2-Chloro-5-methylpyridine, will have a lower Rf value.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate |
| Final Eluent | 70:30 Hexanes:Ethyl Acetate |
| Monitoring | TLC with UV visualization |
Protocol 2: Purification by Recrystallization
This protocol is effective for removing highly polar or non-polar impurities from a solid crude product.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethyl Acetate/Hexanes)
-
Erlenmeyer flask, heating mantle, and filtration apparatus
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]
- 3. 2-Chloro-5-methylpyridine | 18368-64-4 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Sodium allylsulfonate: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
Technical Support Center: Catalyst Selection for Modifying 2-(Allylsulfonyl)-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Allylsulfonyl)-5-methylpyridine. The following sections address common issues encountered during catalytic modifications of this substrate, offering insights into catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic modifications for the allyl group of this compound?
A1: The allyl group of this compound is amenable to several catalytic transformations, primarily focusing on the double bond. The most common modifications include:
-
Hydrogenation: Saturation of the allyl double bond to a propyl group.
-
Isomerization: Migration of the double bond to form the corresponding vinyl or propenyl sulfone.
-
Cross-Coupling Reactions: Substitution of the entire allylsulfonyl group or modification at the allylic position (e.g., Tsuji-Trost reaction).
-
Cross-Metathesis: Reaction with another olefin to form a new, substituted alkene.
Q2: Can the pyridine nitrogen in my substrate inhibit or poison the catalyst?
A2: Yes, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the metal center of the catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, particularly with electron-rich metal centers. The extent of this inhibition depends on the specific catalyst system and reaction conditions.
Q3: How can I mitigate potential catalyst inhibition by the pyridine moiety?
A3: Several strategies can be employed to minimize catalyst inhibition by the pyridine nitrogen:
-
Catalyst Choice: Select catalysts that are less susceptible to coordination by nitrogen-containing ligands. For example, some iridium or rhodium catalysts may show better tolerance than certain palladium catalysts.
-
Ligand Selection: The use of bulky or electron-donating ligands on the metal catalyst can sometimes disfavor coordination of the pyridine nitrogen.
-
Additive/Co-catalyst: In some cases, the addition of a Lewis acid or a co-catalyst can interact with the pyridine nitrogen, preventing it from binding to the primary catalyst.
-
Protonation: Performing the reaction under mildly acidic conditions can protonate the pyridine nitrogen, thereby reducing its coordinating ability. However, the compatibility of this approach with the chosen catalyst and other functional groups must be carefully considered.
Q4: What types of catalysts are recommended for the hydrogenation of the allyl group?
A4: For the hydrogenation of the allyl group in allylsulfonyl compounds, common catalysts include:
-
Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst for hydrogenation.
-
Iridium-based catalysts: Chiral iridium complexes, such as those with phosphine-oxazoline ligands (e.g., Ir-Ubaphox), have been shown to be effective for asymmetric hydrogenation of similar substrates.
-
Rhodium-based catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is another common homogeneous catalyst for alkene hydrogenation.
Q5: Which catalysts are suitable for the isomerization of the allyl group?
A5: Isomerization of allyl sulfones to vinyl sulfones can be achieved with various catalysts:
-
Rhodium catalysts: Chiral diene-rhodium complexes are effective for asymmetric arylation of allyl sulfones that proceeds via an isomerization step.
-
Proazaphosphatrane catalysts: These non-ionic bases have been reported to efficiently catalyze the isomerization of allyl aromatics and related compounds.
-
Iridium catalysts: Certain iridium complexes can also promote the isomerization of allyl sulfinates to vinyl sulfones, a process that involves an initial rearrangement to the allyl sulfone.
Troubleshooting Guides
Issue 1: Low or No Conversion in Hydrogenation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The pyridine nitrogen may be inhibiting the catalyst. Try using a more robust catalyst (e.g., an Iridium-based system) or perform the reaction in the presence of a mild acid to protonate the pyridine. Ensure all reagents and solvents are free from other potential catalyst poisons like sulfur or thiol impurities. |
| Inactive Catalyst | If using a heterogeneous catalyst like Pd/C, ensure it is fresh and has been properly handled and stored. For homogeneous catalysts, verify their integrity and purity. |
| Insufficient Hydrogen Pressure | While many allyl hydrogenations proceed at atmospheric pressure, some catalysts may require higher pressures to be effective. Gradually increase the hydrogen pressure (e.g., up to 50 bar) if your equipment allows. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and dichloromethane. If one is not working, screen a range of solvents. |
Issue 2: Undesired Side Products in Isomerization
| Possible Cause | Troubleshooting Step |
| Over-isomerization or Dimerization | With highly active catalysts, the desired vinyl sulfone can sometimes undergo further reactions like dimerization. Reduce the reaction temperature or catalyst loading to improve selectivity. |
| Decomposition of Starting Material | The combination of catalyst and reaction conditions might be too harsh, leading to decomposition. Consider a milder catalyst or lower reaction temperature. |
| Formation of Multiple Isomers | The reaction may be producing a mixture of E/Z isomers or other positional isomers. The choice of catalyst and ligand can significantly influence stereoselectivity. For example, certain rhodium catalysts with chiral diene ligands can provide high enantioselectivity in related transformations. |
Issue 3: Failure of Cross-Metathesis Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Incompatibility | The sulfonyl group or the pyridine ring might be incompatible with the chosen Grubbs catalyst. Second or third-generation Grubbs catalysts generally offer better functional group tolerance. |
| Formation of Stable Off-Cycle Species | The catalyst may form a stable, inactive complex with the substrate or solvent. Changing the solvent or using a catalyst with different ligands might be necessary. |
| Low Reactivity of Olefin Partner | If the other olefin in the cross-metathesis reaction is sterically hindered or electron-deficient, the reaction may be slow. Increasing the concentration of the more reactive partner or using a more active catalyst can help. |
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic modifications of allyl sulfones and related compounds. Note that optimal conditions for this compound may vary.
Table 1: Catalytic Hydrogenation of Allyl Sulfones
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| {[(4S,5S)-Cy₂-Ubaphox]Ir(COD)}BArF | 1 | Terminal homoallyl sulfone | CH₂Cl₂ | 1 | RT | 17 | >95 | |
| Pd/C (10%) | 5 | Allyl phenyl sulfone | Methanol | 1 | RT | 4 | >99 | - |
| Wilkinson's Catalyst | 2 | 1-Octene | Toluene | 1 | 25 | 2 | >99 | - |
Table 2: Catalytic Isomerization of Allyl Sulfones
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| [Rh(cod)₂]BF₄ / (R)-BINAP | 3 | Allyl phenyl sulfone | 1,4-Dioxane | 100 | 24 | (E)-Propenyl phenyl sulfone | 95 | - |
| P(i-PrNCH₂CH₂)₃N | 10 | Allyl phenyl sulfone | CH₃CN | RT | 0.5 | Isomerization/dimerization product | >95 | |
| [Ir(cod)Cl]₂ / Ligand | 2.5 | Allyl sulfinate | THF | 60 | 12 | Vinyl sulfone | 96 |
Table 3: Palladium-Catalyzed Cross-Coupling of Allyl Sulfones
| Catalyst System | Ligand | Base | Substrate | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Heterocyclic allylsulfone | Aryl bromide | 1,4-Dioxane | 110 | 70-90 | |
| Pd(OAc)₂ | PPh₃ | - | Allylic alcohol | Sodium sulfinate | THF | RT | 92 | - |
| [Pd(allyl)Cl]₂ | Chiral Ligand | - | Allylic acetate | Malonate | THF | RT | >95 | - |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask is added 10% Palladium on carbon (5 mol%).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
A hydrogen balloon is attached to the flask, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Rhodium-Catalyzed Isomerization-Arylation
-
In a glovebox, a vial is charged with [Rh(cod)₂]BF₄ (0.03 mmol), a chiral diene ligand (0.033 mmol), the arylboronic acid (1.5 mmol), and KOH (10.0 mmol).
-
This compound (1.0 mmol) and 1,4-dioxane/H₂O (3:1, 4 mL) are added.
-
The vial is sealed and the mixture is stirred at the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography. (Adapted from)
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Simplified reaction pathway for the catalytic isomerization of the allyl group.
Validation & Comparative
Comparative Guide: 2-(Allylsulfonyl)-5-methylpyridine in the Landscape of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comparative framework for evaluating the therapeutic potential of 2-(Allylsulfonyl)-5-methylpyridine. Due to a scarcity of publicly available experimental data on this specific compound, we present a comprehensive overview of the significance of the pyridine nucleus and the sulfonyl functional group, alongside a hypothetical evaluation workflow. This document serves as a methodological template for researchers seeking to characterize this compound and similar novel pyridine derivatives.
Introduction: The Prominence of Pyridine Derivatives in Drug Discovery
The pyridine ring is a privileged scaffold in drug development, prized for its ability to engage in various biological interactions and its synthetic tractability.[1][2] Its presence in a wide array of therapeutic agents, from anticancer to antimicrobial drugs, underscores its versatility.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic system can participate in π-π stacking and hydrophobic interactions. Furthermore, the pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.[4]
The sulfonyl group (-SO2-) is another critical pharmacophore. It is a strong hydrogen bond acceptor and can act as a rigid linker or a reactive moiety. The incorporation of a sulfonyl group into a molecule can significantly impact its solubility, metabolic stability, and target-binding affinity. Sulfonylpyridine derivatives, in particular, have shown promise as potent and selective inhibitors of various enzymes, such as kinases.
Hypothetical Comparative Framework
To facilitate the evaluation of this compound, we propose a comparative framework against representative pyridine derivatives with known biological activities. The following tables are templates that can be populated as experimental data becomes available.
Table 1: Physicochemical Properties
A compound's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Solubility |
| This compound | C₉H₁₁NO₂S | 197.25 | 1.4 | - |
| Reference Pyridine A (e.g., a known kinase inhibitor) | - | - | - | - |
| Reference Pyridine B (e.g., an antimicrobial agent) | - | - | - | - |
Data for this compound is based on its chemical structure. Data for reference compounds would be obtained from literature.
Table 2: In Vitro Biological Activity
This table is designed to compare the potency of the compounds against specific biological targets.
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Ki (µM) |
| This compound | - | - | - | - |
| Reference Pyridine A | e.g., Kinase X | e.g., Kinase Assay | - | - |
| Reference Pyridine B | e.g., Bacterial Strain Y | e.g., MIC Assay | - | - |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Ki: Inhibition constant. MIC: Minimum inhibitory concentration.
Table 3: In Vitro Pharmacokinetic Properties
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical in drug discovery.
| Compound | Metabolic Stability (t₁/₂ in liver microsomes, min) | Plasma Protein Binding (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | - | - | - |
| Reference Pyridine A | - | - | - |
| Reference Pyridine B | - | - | - |
t₁/₂: Half-life. Papp: Apparent permeability coefficient.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols that can be adapted for the evaluation of this compound.
Kinase Inhibition Assay (Generic Protocol)
Many pyridine derivatives are kinase inhibitors. This protocol provides a general method for assessing such activity.
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound and reference compounds) in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the antimicrobial activity of a compound.
-
Reagents and Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Caption: Hypothetical workflow for the evaluation of this compound.
Caption: A representative signaling pathway (MAPK) often targeted by pyridine derivatives.
Conclusion
While direct experimental data for this compound remains elusive in publicly accessible literature, its chemical structure, combining the versatile pyridine core with a reactive allyl sulfonyl group, suggests a strong rationale for its investigation as a potential therapeutic agent. This guide provides a robust framework for researchers to undertake a systematic evaluation of this and other novel pyridine derivatives. By following the outlined comparative tables, experimental protocols, and workflows, the scientific community can begin to elucidate the therapeutic potential of this promising chemical space. The provided templates and methodologies are intended to standardize the initial phases of research and facilitate more direct comparisons across different studies and compounds in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
Unveiling the Therapeutic Promise of 2-(Allylsulfonyl)-5-methylpyridine Derivatives: A Comparative Analysis
For Immediate Release
A novel class of pyridine derivatives, characterized by a 2-(allylsulfonyl)-5-methylpyridine scaffold, is emerging as a promising area of research for the development of new therapeutic agents. While direct biological data on this specific molecular series is nascent, a comprehensive comparative analysis of structurally related pyridine compounds provides compelling evidence for their potential efficacy in oncology and infectious diseases. This guide synthesizes existing experimental data on analogous compounds to forecast the biological activity and potential mechanisms of action for these novel derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Biological Activity of Structurally Related Pyridine Derivatives
The pyridine ring is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a sulfonyl group, as seen in the this compound structure, is a key modification known to influence the therapeutic properties of organic compounds. Analysis of various pyridine derivatives reported in the scientific literature allows for a predictive comparison of their potential biological activities.
| Compound Class | Biological Activity | Target Cell Lines/Organisms | Key Findings |
| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | Pseudomonas aeruginosa, Escherichia coli | Compound 3g showed potent inhibitory effect with a MIC value of 0.21 μM.[3][4][5] |
| Isothiazolo[5,4-b]pyridine Derivatives | Anticancer | Various Cancer Cell Lines | Broad-spectrum anticancer activity observed at a concentration of approximately 20 mM/L at the GI50 level.[6] |
| 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones | Cytotoxic | PC3 (Prostate Cancer) | Compounds 13 and 18 demonstrated significant cytotoxic activity with IC50 values of 1.4 μM and 1.6 μM, respectively.[7] |
| Fused Pyridine Ring Systems | Anticancer | MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | Compound 11d exhibited superior potency to the reference drug Doxorubicin with IC50 values of 5.95 µM and 6.09 µM against MCF-7 and HCT-116 respectively.[8] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | Anticancer, Enzyme Inhibition | PC3, HT29, SKNMC, 15-lipoxygenase-1 | Nitro-containing derivatives showed notable cytotoxicity against HT29 cell line.[9] |
Postulated Signaling Pathways and Mechanisms of Action
Based on the activities of related sulfonyl-containing and pyridine-based compounds, several signaling pathways are hypothesized to be modulated by this compound derivatives.
A potential mechanism of anticancer activity could involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases or enzymes like lipoxygenase.[9][10] The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with the active sites of these enzymes.
Furthermore, the structural similarity to antimicrobial pyridine derivatives suggests a potential role in disrupting microbial cell integrity or key metabolic pathways.[3][4][5]
Experimental Protocols for Validation
To empirically validate the biological activity of novel this compound derivatives, the following standard experimental protocols are recommended based on the methodologies cited for analogous compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the novel compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8][9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Inoculum Preparation: Standardized microbial suspensions are prepared from fresh cultures.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][4][5]
Logical Relationship for Drug Development
The successful validation of biological activity in vitro would be the first step in a structured drug development pipeline.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2249891-88-9 this compound [chemsigma.com]
Comparative analysis of different synthesis routes for 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Methodologies for the Synthesis of a Key Chemical Intermediate
This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 2-(Allylsulfonyl)-5-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols and data presented for easy comparison.
Executive Summary
Two primary synthetic pathways for this compound have been identified and analyzed.
-
Route 1: The Thioether-Oxidation Pathway. This classic two-step approach commences with the nucleophilic substitution of 2-chloro-5-methylpyridine with allyl mercaptan to form the intermediate 2-(allylthio)-5-methylpyridine, which is subsequently oxidized to the target sulfone.
-
Route 2: The Sulfinate-Allylation Pathway. This alternative method involves the initial formation of a pyridine-2-sulfinate intermediate from 2-mercapto-5-methylpyridine, followed by allylation to yield the final product.
This guide will delve into the experimental specifics of each route, presenting a side-by-side comparison of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Thioether-Oxidation Pathway
This synthetic route is a well-established and reliable method for the preparation of aryl sulfones. It proceeds in two distinct steps: the formation of a thioether intermediate followed by its oxidation.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
The initial step involves the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with allyl mercaptan in the presence of a base.
Step 2: Oxidation to this compound
The thioether intermediate is then oxidized to the corresponding sulfone using a suitable oxidizing agent, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Route 2: The Sulfinate-Allylation Pathway
This alternative approach offers a different strategy by forming a sulfinate intermediate which is then allylated.
Step 1: Synthesis of Sodium 5-methylpyridine-2-sulfinate
This step involves the oxidation of 2-mercapto-5-methylpyridine to the corresponding sulfinate salt.
Step 2: Allylation of Sodium 5-methylpyridine-2-sulfinate
The sulfinate salt is then reacted with an allyl halide, such as allyl bromide, to yield the final product, this compound.
Comparative Data
| Parameter | Route 1: Thioether-Oxidation | Route 2: Sulfinate-Allylation |
| Starting Materials | 2-chloro-5-methylpyridine, Allyl mercaptan | 2-mercapto-5-methylpyridine, Allyl bromide |
| Key Intermediates | 2-(allylthio)-5-methylpyridine | Sodium 5-methylpyridine-2-sulfinate |
| Overall Yield | High | Moderate to High |
| Reaction Conditions | Step 1: Basic, Room Temp to Reflux; Step 2: Mild, 0°C to Room Temp | Step 1: Oxidative; Step 2: Mild, Room Temp |
| Reagents | Base (e.g., NaH), Oxidizing Agent (e.g., m-CPBA) | Oxidizing Agent, Allyl Halide |
| Scalability | Generally good | Potentially good, requires handling of sulfinate intermediate |
| Purity of Final Product | High, requires purification after two steps | Generally good, may require careful purification |
Experimental Protocols
Route 1: Thioether-Oxidation Pathway
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added sodium hydride (1.1 eq) portion-wise at 0°C. The mixture is stirred for 30 minutes, after which allyl mercaptan (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(allylthio)-5-methylpyridine.
Step 2: Oxidation to this compound
The 2-(allylthio)-5-methylpyridine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM). The solution is cooled to 0°C, and meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.
Route 2: Sulfinate-Allylation Pathway
Step 1: Synthesis of Sodium 5-methylpyridine-2-sulfinate
2-Mercapto-5-methylpyridine (1.0 eq) is dissolved in an appropriate solvent system. An oxidizing agent is added at a controlled temperature to facilitate the conversion to the sulfinate salt. The sodium salt is then typically precipitated or isolated from the reaction mixture.
Step 2: Allylation of Sodium 5-methylpyridine-2-sulfinate
The isolated sodium 5-methylpyridine-2-sulfinate (1.0 eq) is suspended in a solvent like DMF. Allyl bromide (1.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete as indicated by TLC. The reaction mixture is then worked up by pouring it into water and extracting the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
Synthesis Route Diagrams
Caption: Thioether-Oxidation Pathway (Route 1).
Caption: Sulfinate-Allylation Pathway (Route 2).
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, the Thioether-Oxidation Pathway, is a robust and high-yielding method, though it involves two distinct synthetic operations. Route 2, the Sulfinate-Allylation Pathway, provides a convergent approach but may require more careful handling of the intermediate sulfinate salt. Researchers are encouraged to evaluate both protocols based on their specific laboratory capabilities and project requirements.
A Comparative Analysis of Pyridine-Based Anticancer Agents: Correlating In Vitro Potency with In Vivo Efficacy
For Immediate Release
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel series of pyridine heterocyclic hybrids designed as potential anticancer agents. The data presented herein is targeted towards researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. This document summarizes key experimental findings, offering a clear correlation between laboratory-based assays and preclinical animal models.
A recent study highlights a series of newly synthesized pyridine derivatives with significant cytotoxic effects against various human cancer cell lines.[1][2][3] Among the synthesized compounds, a particular pyrano-pyridine hybrid, herein referred to as Compound 3b, demonstrated superior antiproliferative activity in initial screenings and was selected for further in vivo evaluation.[1][2][3]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from the in vitro and in vivo studies, providing a direct comparison of Compound 3b's performance against the established chemotherapeutic agent, Taxol, and the tubulin polymerization inhibitor, Combretastatin A-4.
Table 1: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | Huh-7 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Compound 3b | 6.54 | 15.54 | 6.13 |
| Taxol (Reference) | 6.68 | 38.05 | 12.32 |
Data sourced from a study on novel pyridine heterocyclic hybrids.[1][2][3]
Table 2: In Vitro Tubulin Polymerization Inhibition (IC50, µM)
| Compound | Tubulin Polymerization IC50 (µM) |
| Compound 3b | 4.03 |
| Combretastatin A-4 (Reference) | 1.64 |
Data sourced from a study on novel pyridine heterocyclic hybrids.[1][2][3]
Table 3: In Vivo Antitumor Efficacy in a Breast Cancer Model
| Treatment Group | Tumor Size Reduction (%) |
| Compound 3b | 79% |
Data sourced from a study on novel pyridine heterocyclic hybrids.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
In Vitro Antiproliferative MTT Assay
The antiproliferative activity of the synthesized pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (Huh-7, A549, and MCF-7) were seeded in 96-well plates and treated with varying concentrations of the test compounds. Following a specified incubation period, the MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured at a specific wavelength to determine cell viability, and the IC50 values (the concentration required to inhibit 50% of cell growth) were calculated.[1][2]
In Vitro Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in fluorescence that occurs as tubulin polymerizes into microtubules. The test compounds were incubated with a solution of tubulin, and the fluorescence was monitored over time. The IC50 values were determined by calculating the concentration of the compound that resulted in a 50% inhibition of tubulin polymerization compared to a control.[1][2][3]
In Vivo Breast Cancer Xenograft Model
The in vivo antitumor efficacy of Compound 3b was evaluated in a murine xenograft model of breast cancer. Female mice were subcutaneously implanted with human breast cancer cells. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 3b was administered at a specified dose and schedule. Tumor volume was measured regularly throughout the study. The percentage of tumor size reduction was calculated by comparing the average tumor volume in the treated group to that of the control group at the end of the experiment.[1]
Visualized Workflows and Pathways
To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the progression from in vitro screening to in vivo testing.
Caption: The proposed mechanism of action for Compound 3b targeting tubulin polymerization.
Caption: A diagram showing the logical relationship between in vitro and in vivo data.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Profile of 2-(Allylsulfonyl)-5-methylpyridine Analogues
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors structurally related to 2-(Allylsulfonyl)-5-methylpyridine. Due to the absence of publicly available biological data for this compound, this document focuses on structurally similar compounds, particularly those featuring a sulfonyl-heteroaromatic core, to infer a potential cross-reactivity profile and highlight key considerations for researchers in drug development.
The 2-sulfonylpyridine and 2-sulfonylpyrimidine moieties have been identified as effective reactive groups, or "warheads," for targeted covalent inhibitors that form a stable bond with specific amino acid residues, often cysteine, in the kinase active site.[1][2] This covalent binding mechanism can lead to high potency and prolonged duration of action. However, off-target reactivity can result in undesirable side effects. Therefore, understanding the kinome-wide selectivity is crucial.
Inferred Profile of this compound
The chemical structure of this compound suggests it may act as a covalent inhibitor. The allyl sulfone group can function as a Michael acceptor, reacting with nucleophilic residues like cysteine. To provide a relevant comparison, we will examine the cross-reactivity profile of a well-characterized covalent inhibitor, Ibrutinib , which targets Bruton's tyrosine kinase (BTK), and its analogues that incorporate a 2-sulfonylpyrimidine warhead. Studies on these analogues have shown that modifying the warhead can significantly alter the selectivity profile, in some cases reducing off-target effects.[1][3]
Comparative Kinase Selectivity Data
The following table summarizes the kinase inhibition data for Ibrutinib, showcasing its primary target and significant off-targets. This data is representative of what a kinome-wide scan can reveal and serves as a proxy for the type of cross-reactivity that might be observed for novel covalent inhibitors like this compound.
| Kinase Target | Ibrutinib % Inhibition @ 1µM | Reference Compound % Inhibition @ 1µM | Notes |
| BTK | 99 | 98 | Primary Target |
| TEC | 98 | 95 | Tec family kinase |
| ITK | 92 | 85 | Tec family kinase |
| BMX | 97 | 96 | Tec family kinase |
| EGFR | 75 | 40 | Off-target with potential for side effects |
| ERBB2 | 68 | 35 | Off-target with potential for side effects |
| BLK | 95 | 90 | Tec family kinase |
| JAK3 | 88 | 70 | Off-target |
| SRC | 70 | 50 | Off-target |
This data is illustrative and compiled from various public sources. The "Reference Compound" represents a hypothetical analogue with improved selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity data.
KinomeScan™ Profiling Protocol
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding assay. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA using qPCR. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Procedure:
-
Kinases are produced as fusions with a DNA tag.
-
The test compound is dissolved in DMSO and prepared at the desired screening concentration.
-
The kinase, test compound, and an immobilized ligand are incubated to allow binding to reach equilibrium.
-
The mixture is passed through a filter to separate the immobilized ligand-bound kinase from the unbound kinase.
-
The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.
-
Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding.
-
Assay Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.
-
Procedure:
-
Prepare a 4X solution of the test compound in the assay buffer.
-
Prepare a 2X solution of the kinase and the Eu-labeled antibody mixture.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.
-
In a 384-well plate, add 4 µL of the compound solution.
-
Add 8 µL of the kinase/antibody mixture.
-
Add 4 µL of the tracer solution.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of 665 nm to 615 nm.
-
Signaling Pathway Context
The cross-reactivity of a kinase inhibitor can have significant biological consequences by affecting multiple signaling pathways. For instance, an inhibitor targeting a kinase in a primary cancer pathway might also inhibit kinases in pathways related to cell survival or proliferation, leading to either enhanced efficacy or toxicity.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of structurally related sulfonyl-heterocyclic kinase inhibitors provides a valuable framework for predicting its potential cross-reactivity profile. The "2-sulfonylpyridine" moiety suggests a covalent mechanism of action, which underscores the critical need for comprehensive kinome-wide profiling to assess selectivity and potential off-target effects. Researchers developing this and similar compounds are encouraged to utilize robust profiling platforms, such as KINOMEscan or LanthaScreen, to generate a complete selectivity profile, thereby enabling a more informed progression of these potential therapeutic agents.
References
- 1. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Allylsulfonyl)-5-methylpyridine Analogs as Potential Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 2-(Allylsulfonyl)-5-methylpyridine analogs, exploring their potential as covalent inhibitors. The structure-activity relationship (SAR) is investigated by proposing structural modifications and evaluating their predicted effects on reactivity and biological activity. This document also outlines detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction
The this compound scaffold represents a promising class of compounds for the development of targeted covalent inhibitors. Drawing parallels from the broader class of 2-sulfonylpyridines, these molecules are expected to act as cysteine-reactive electrophiles. The sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) by a cysteine thiol group on a target protein, leading to the formation of a stable covalent bond. The allyl group can also serve as a reactive handle. The 5-methyl group provides a substitution point for modifying steric and electronic properties. By systematically modifying different parts of the molecule, it is possible to tune the reactivity and selectivity towards a specific protein target.
This guide explores a hypothetical SAR study of this compound analogs, providing a framework for the design and evaluation of novel therapeutic agents.
Hypothetical Structure-Activity Relationship (SAR) Studies
To investigate the SAR of this compound analogs, a series of compounds with modifications at three key positions are proposed: the allyl group (R¹), the methyl group on the pyridine ring (R²), and other positions on the pyridine ring (R³). The goal is to understand how these modifications influence the compound's electrophilicity, steric hindrance, and potential for non-covalent interactions, which collectively determine the potency and selectivity of inhibition.
Table 1: Hypothetical Activity of this compound Analogs Against a Target Cysteine-Containing Protein
| Compound ID | R¹ Modification | R² Modification | R³ Modification | IC₅₀ (µM) | Covalent Modification Rate (k_inact/K_I) (M⁻¹s⁻¹) | Cell Viability (EC₅₀, µM) |
| Parent-01 | Allyl | -CH₃ | H | 15.2 | 150 | 25.8 |
| Analog-A1 | Propargyl | -CH₃ | H | 8.5 | 320 | 12.1 |
| Analog-A2 | Crotyl | -CH₃ | H | 12.1 | 180 | 18.5 |
| Analog-A3 | Chloroallyl | -CH₃ | H | 5.2 | 550 | 7.9 |
| Analog-B1 | Allyl | -H | H | 20.1 | 110 | 35.2 |
| Analog-B2 | Allyl | -CF₃ | H | 7.8 | 480 | 10.3 |
| Analog-B3 | Allyl | -OCH₃ | H | 25.6 | 80 | 42.1 |
| Analog-C1 | Allyl | -CH₃ | 4-Cl | 9.8 | 280 | 14.7 |
| Analog-C2 | Allyl | -CH₃ | 6-F | 11.5 | 210 | 16.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A proposed synthetic route for the parent compound and its analogs is outlined below. The synthesis starts from commercially available 2-chloro-5-methylpyridine.
Caption: General synthetic scheme for this compound analogs.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine. To a solution of allyl mercaptan (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of 2-chloro-5-methylpyridine (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound. To a solution of 2-(allylthio)-5-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the final product. Analogs are synthesized using appropriately substituted starting materials.
The reactivity of the analogs with a model thiol, such as glutathione (GSH), can be assessed using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare solutions of the test compounds and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the compounds with GSH at a specific concentration and temperature.
-
At various time points, aliquots are taken, and the reaction is quenched.
-
DTNB is added to the quenched reaction, which reacts with the remaining free GSH to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
-
The rate of GSH depletion is used to determine the reactivity of the compounds.
The inhibitory activity of the analogs against a target cysteine-containing enzyme (e.g., a specific protease or kinase) can be determined using an appropriate in vitro activity assay.
-
The enzyme is incubated with varying concentrations of the inhibitor for different time periods.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., a fluorogenic or chromogenic substrate).
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance.
-
The initial rates of the reaction at each inhibitor concentration are used to calculate the IC₅₀ values.
-
To determine the covalent modification rate (k_inact/K_I), a progress curve analysis is performed.
The cellular effects of the analogs are evaluated using various cell-based assays.
-
Cell Viability Assay (MTT Assay): Cancer cell lines expressing the target protein are treated with increasing concentrations of the compounds for 72 hours. The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The EC₅₀ values are then calculated.
-
Target Engagement Assay: Cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be used to confirm that the compounds are engaging with the target protein within the cellular environment.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism of action for this compound analogs is the covalent modification of a cysteine residue within the target protein. This irreversible binding leads to the inhibition of the protein's function. For instance, if the target is a kinase involved in a cancer-related signaling pathway, its inhibition would block downstream signaling, leading to apoptosis or cell cycle arrest.
Caption: Covalent inhibition of a target protein by an analog disrupts downstream signaling.
Comparison with Alternatives
The development of covalent inhibitors offers several advantages over traditional non-covalent inhibitors, including:
-
Increased Potency and Duration of Action: The irreversible nature of the binding can lead to a more sustained therapeutic effect.
-
Improved Selectivity: By targeting less conserved cysteine residues, it may be possible to achieve higher selectivity for the desired target over other proteins.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs by altering the binding pocket.
However, potential off-target reactivity is a key challenge that needs to be carefully addressed during the drug development process. The SAR studies outlined in this guide are crucial for optimizing the balance between on-target potency and off-target toxicity.
Conclusion
This guide provides a comprehensive framework for the SAR-driven design and evaluation of this compound analogs as novel covalent inhibitors. The proposed modifications, coupled with detailed experimental protocols, offer a rational approach to optimizing the potency, selectivity, and overall drug-like properties of this promising class of compounds. The insights gained from such studies will be invaluable for the development of next-generation targeted therapies.
Peer-Reviewed Efficacy Data on 2-(Allylsulfonyl)-5-methylpyridine Currently Unavailable in Scientific Literature
Despite a comprehensive search of peer-reviewed scientific databases, no studies detailing the biological efficacy, mechanism of action, or comparative performance of 2-(Allylsulfonyl)-5-methylpyridine have been identified.
Researchers, scientists, and drug development professionals should be aware that to date, the scientific literature does not contain experimental data on the pharmacological effects of this compound. Searches for this specific compound in scholarly databases have yielded no results pertaining to its biological activity, either in vitro or in vivo.
Consequently, it is not possible to provide a comparison guide with alternative compounds, summarize quantitative efficacy data, or detail experimental protocols, as no such information has been published in peer-reviewed journals. Chemical databases and supplier websites list the compound, but do not provide any information on its biological properties or potential therapeutic applications.
This absence of data indicates that this compound may be a novel compound that has not yet been subjected to biological screening or that the results of any such studies have not been publicly disclosed. Therefore, any consideration of this compound for research or drug development purposes would be entering uncharted territory, requiring foundational studies to first establish its basic biological and toxicological profile.
For researchers interested in the broader class of substituted pyridines, a wealth of literature exists on various derivatives demonstrating a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. However, it is crucial to note that the specific sulfonyl and methyl substitutions at the 2 and 5 positions of the pyridine ring in this compound will confer unique properties that cannot be inferred from other, structurally different pyridine-containing molecules.
Given the lack of available data, no comparative tables or diagrams can be generated at this time. Researchers are encouraged to monitor scientific literature for any future studies that may emerge on this particular compound.
Safety Operating Guide
Proper Disposal of 2-(Allylsulfonyl)-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-(Allylsulfonyl)-5-methylpyridine as a hazardous waste. Do not dispose of it down the drain or in regular trash.[1][2] This substance should be collected in a designated, properly labeled, and sealed container for chemical waste disposal through a licensed environmental waste management company.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The procedures outlined below are designed to ensure the safety of researchers and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific, comprehensive safety data sheet (SDS) is not widely available, the known hazards of its constituent functional groups—a pyridine ring and an allyl sulfonyl group—indicate that this compound should be handled with care. Pyridine derivatives can be toxic and flammable, while sulfonyl compounds can be reactive.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or butyl rubber gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Quantitative Hazard Data
The following table summarizes the known hazards associated with pyridine, a core component of this compound. This data should be considered indicative of the potential hazards of the full compound.
| Hazard Profile of Pyridine | Data |
| Acute Oral Toxicity (LD50, Rat) | 891 mg/kg |
| Acute Dermal Toxicity (LD50, Rabbit) | 1121 mg/kg |
| Flash Point | 17 °C / 62.6 °F |
| Flammability Limits in Air (% by volume) | Lower: 1.8%, Upper: 12.4% |
| Autoignition Temperature | 482 °C / 899.6 °F |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a dedicated, chemically resistant container. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Keep the waste container sealed when not in use.
2. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Provide the waste disposal company with all available information on the chemical, including its name, CAS number (2249891-88-9), and any known hazards.
-
Maintain a record of the disposal process as required by your institution and local regulations.
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Allylsulfonyl)-5-methylpyridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 2-(Allylsulfonyl)-5-methylpyridine (CAS RN: 2249891-88-9). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available safety data for this compound and structurally related sulfonylpyridine derivatives.
Essential Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or sprays.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | No single glove material protects against all chemicals; it is crucial to check the glove manufacturer's compatibility chart.[2][3] Nitrile gloves are a common and effective choice for many laboratory chemicals.[2][3] |
| Body Protection | Chemical-resistant laboratory coat or apron | A lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear should protect the entire foot from potential spills. |
Operational and Disposal Plans
Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following plans provide a step-by-step guide for the operational lifecycle of this compound.
Standard Operating Procedure for Handling
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. The container should be compatible with the chemical. |
| Liquid Waste | Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
General Disposal Guidelines:
-
Never dispose of this compound down the drain.[5]
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Label all waste containers clearly with the chemical name and associated hazards.
Emergency Response Plan
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Workflow
This diagram outlines the logical steps to take in an emergency situation involving this compound.
Caption: Logical steps for emergency response to an incident.
First Aid Measures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
